N-methyl-N-(piperidin-2-ylmethyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N-methyl-N-(piperidin-2-ylmethyl)aniline |
InChI |
InChI=1S/C13H20N2/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14-12/h2-4,8-9,12,14H,5-7,10-11H2,1H3 |
InChI Key |
IWLZJGQBGKKYCM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCCCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of N-methyl-N-(piperidin-2-ylmethyl)aniline in Organic Solvents
Foreword: Navigating the Data Gap for Novel Compounds
In the landscape of drug discovery and chemical synthesis, researchers are frequently confronted with novel molecules for which comprehensive physicochemical data is not yet publicly available. N-methyl-N-(piperidin-2-ylmethyl)aniline is one such compound. This guide is crafted to address this data gap, not by presenting a simple table of undiscovered values, but by equipping the research scientist with the foundational knowledge, predictive tools, and experimental protocols necessary to confidently determine and understand the solubility of this molecule. By integrating theoretical principles with practical, field-proven methodologies, this document serves as both a predictive guide and a hands-on manual for generating reliable solubility data.
Molecular Architecture and Its Implications for Solubility
N-methyl-N-(piperidin-2-ylmethyl)aniline is a molecule of significant interest, possessing a unique architecture that combines three key structural motifs: a lipophilic aromatic ring (aniline), a tertiary amine, and a saturated N-methylpiperidine heterocycle. Understanding these components is paramount to predicting its behavior in various solvent systems.
-
N-methylaniline Moiety: This portion of the molecule introduces aromaticity and a degree of lipophilicity. The aniline ring can participate in π-π stacking and van der Waals interactions with aromatic and nonpolar solvents.[1] The tertiary amine nitrogen is a potential hydrogen bond acceptor.
-
Piperidine Ring: The saturated piperidine ring provides a flexible, aliphatic character. Unmodified piperidine is water-soluble, and its nitrogen atom can act as a hydrogen bond acceptor.[]
-
Methyl Substituents: The N-methyl groups on both the aniline and piperidine nitrogens increase the molecule's steric bulk and lipophilicity, which can influence crystal lattice energy and interactions with solvent molecules.
The combination of these features suggests a compound with a complex solubility profile, likely exhibiting good solubility in a range of polar and nonpolar organic solvents, a characteristic vital for its handling, purification, and formulation.
Predicted Physicochemical Properties
While experimental data is scarce, we can predict key physicochemical properties based on its structure. These predictions are invaluable for initial solvent selection and analytical method development.
| Property | Predicted Value/Characteristic | Rationale & Significance |
| Molecular Formula | C₁₇H₂₄N₂ | Confirmed molecular composition. |
| Molecular Weight | 256.39 g/mol | Influences dissolution rate and molar solubility calculations. |
| Predicted LogP | ~3.5 - 4.5 | The octanol/water partition coefficient (LogP) indicates a high degree of lipophilicity, suggesting greater solubility in nonpolar solvents compared to water. |
| Predicted pKa | ~9.5 - 10.5 | The piperidine nitrogen is the most basic site. This pKa suggests the compound will be protonated in acidic media, which can dramatically alter its solubility in protic solvents. |
| Appearance | Likely a viscous liquid or low-melting solid | Based on similar N-substituted anilines and piperidines.[1][] |
The Theoretical Bedrock of Solubility: A Thermodynamic Perspective
The dissolution of a solute in a solvent is governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of the enthalpy (ΔH_mix) and entropy (ΔS_mix) of the process (ΔG_mix = ΔH_mix - TΔS_mix).[3][4] A negative ΔG_mix indicates a spontaneous dissolution process.
-
Enthalpy of Mixing (ΔH_mix): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The principle of "like dissolves like" is an empirical reflection of this; when solute and solvent have similar intermolecular forces, the energy required to break interactions is balanced by the energy released from forming new ones, resulting in a small or negative ΔH_mix.[5][6]
-
Entropy of Mixing (ΔS_mix): This term reflects the increase in disorder or randomness when a solute dissolves in a solvent. This process is generally entropically favorable (positive ΔS_mix).[7]
The interplay of these forces dictates solubility. For N-methyl-N-(piperidin-2-ylmethyl)aniline, its ability to engage in various intermolecular interactions is key.
Caption: Key solute-solvent interactions governing solubility.
Qualitative Solubility Profile
Based on these principles, a qualitative solubility profile can be predicted. This serves as a crucial starting point for experimental work.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The tertiary amine nitrogens can act as strong hydrogen bond acceptors with the solvent's hydroxyl group.[6][8] |
| Polar Aprotic | DMSO, Acetonitrile, THF | High | Favorable dipole-dipole interactions are expected between the polar C-N bonds of the solute and the polar functional groups of the solvent.[5] |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aniline ring can engage in π-π stacking, and the overall lipophilic character is compatible with these solvents. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | While the aliphatic piperidine ring is compatible, the polar amine functionalities will limit solubility in highly nonpolar environments. |
| Chlorinated | Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving compounds with a wide range of polarities.[9] |
Gold Standard Protocol: Experimental Determination via the Equilibrium Shake-Flask Method
To move from prediction to quantitative data, a robust experimental method is required. The shake-flask method is the most reliable technique for determining equilibrium solubility and is considered the benchmark in pharmaceutical sciences.[3][10][11]
Causality Behind the Method
This method is designed to achieve a true thermodynamic equilibrium between the undissolved solute and the saturated solution. Agitation ensures maximum surface area contact for dissolution, and a sufficient equilibration time (typically 24-48 hours) allows the system to reach a stable state where the rates of dissolution and precipitation are equal.[10] Subsequent analysis of the clear supernatant provides the concentration of the solute at saturation, which is, by definition, its solubility.
Caption: Experimental workflow for the shake-flask method.
Step-by-Step Experimental Protocol
Materials and Equipment:
-
N-methyl-N-(piperidin-2-ylmethyl)aniline (solute)
-
Selected organic solvents (analytical grade or higher)
-
4 mL glass vials with PTFE-lined screw caps
-
Analytical balance
-
Calibrated positive displacement pipettes
-
Orbital shaker with temperature control
-
Centrifuge (optional)
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of N-methyl-N-(piperidin-2-ylmethyl)aniline to a series of vials. A visible excess of the compound must remain after equilibration.
-
Precisely add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for 24 to 48 hours. A preliminary time-to-equilibrium study is recommended to confirm the necessary duration.
-
-
Sample Processing:
-
After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Centrifugation can be used to expedite this process.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Quantify the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Each experiment should be performed in triplicate to ensure reproducibility.[12]
-
Conclusion: From Prediction to Practical Application
While a definitive, pre-existing dataset for the solubility of N-methyl-N-(piperidin-2-ylmethyl)aniline remains elusive, this guide provides a comprehensive framework for its determination and interpretation. By understanding the molecule's structural components, applying the fundamental principles of thermodynamics, and executing a robust experimental protocol like the shake-flask method, researchers can generate the precise, reliable data needed for process development, formulation, and further scientific inquiry. The principles and methodologies outlined herein are designed to empower the scientific community to confidently navigate the challenges posed by novel chemical entities.
References
-
A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Research J. Pharm. and Tech.[Link]
-
solubility experimental methods.pptx. (n.d.). SlideShare. [Link]
-
SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). SlidePlayer. [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]
-
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry. [Link]
-
Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (2024, October 28). MDPI. [Link]
-
Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. [Link]
-
Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. (2024, November 26). MDPI. [Link]
-
Solubility and Thermodynamics of Clonazepam in (1-Propanol/2-Propanol) and Water Binary Solvent Mixtures at (293.15 to 313.15) K. (2023, November 12). Journal of Chemical & Engineering Data. [Link]
-
Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17). YouTube. [Link]
-
Solvent Polarity Definition. (2025, September 15). Fiveable. [Link]
-
Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, September 20). Yufeng. [Link]
-
Improved Synthesis of N-Methylcadaverine. (2018, May 19). MDPI. [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (n.d.). ChemRxiv. [Link]
-
N-methyl-N-(phenyl-pyridazin-3-ylmethyl)aniline. (2025, May 20). ChemSynthesis. [Link]
-
Lesson Explainer: Polar and Nonpolar Solvents. (n.d.). Nagwa. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]
-
The Solubility of Nitrogen and Air in Liquids. (2009, October 15). Standard Reference Data. [Link]
-
Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. (2018, December 12). ResearchGate. [Link]
- US3819709A - Synthesis of n-methylaniline. (n.d.).
-
Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). (n.d.). Cheméo. [Link]
Sources
- 1. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. youtube.com [youtube.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nagwa.com [nagwa.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Guide: Basicity and pKa Determination of N-methyl-N-(piperidin-2-ylmethyl)aniline
Executive Summary
N-methyl-N-(piperidin-2-ylmethyl)aniline represents a classic "Janus" molecule in medicinal chemistry, possessing two distinct nitrogen centers with vastly different electronic environments. This guide analyzes the physicochemical dichotomy between the aromatic aniline nitrogen (N1) and the aliphatic piperidine nitrogen (N2) .
Understanding the specific pKa values of these centers is critical for optimizing solubility, membrane permeability (LogD), and target binding affinity. This document provides a theoretical framework based on structural fragments, followed by rigorous experimental protocols for empirical determination.
Part 1: Structural Analysis & Theoretical pKa Prediction
The Dual-Nitrogen Architecture
The molecule contains two basic centers separated by a methylene bridge. Their basicity is governed by hybridization and electronic delocalization.[1][2]
-
N1 (Aniline Nitrogen): A tertiary amine attached to a phenyl ring. The lone pair electrons are partially delocalized into the aromatic
-system (resonance), significantly reducing electron availability for protonation. -
N2 (Piperidine Nitrogen): A secondary aliphatic amine embedded in a saturated ring. The lone pair resides in an
orbital with no resonance delocalization, making it highly available for protonation.
Predicted pKa Values via Fragment Analysis
In the absence of a direct experimental value for the intact molecule, we derive high-confidence estimates using structural analogs (fragment-based approach).
| Nitrogen Center | Structural Analog | Experimental pKa (Analog) | Electronic Factors in Target Molecule | Predicted pKa |
| N2 (Piperidine) | 2-Methylpiperidine | 10.95 [1] | The nearby aniline group is separated by a methylene bridge. The inductive electron-withdrawing effect of the aniline (-I effect) will slightly lower the basicity. | 10.2 – 10.6 |
| N1 (Aniline) | N-Ethyl-N-methylaniline | 5.96 (pred) / ~5.1 (exp) [2] | Steric bulk from the (piperidin-2-yl)methyl group may twist the N-phenyl bond, reducing conjugation and slightly increasing basicity compared to simple anilines. | 4.8 – 5.5 |
Protonation State Diagram
The large
Figure 1: Stepwise protonation logic. At physiological pH (7.4), the molecule exists primarily as a mono-cation, driven by the high basicity of the piperidine ring.
Part 2: Experimental Determination Protocols
While prediction is useful, drug development requires empirical data. Because this molecule has two ionizable groups, standard potentiometric titration may struggle to resolve the overlapping ionization events if the pKa values were closer. However, given the wide separation, NMR-pH titration is the gold standard for assigning specific pKa values to specific atoms.
Method A: NMR-pH Titration (The "Micro-Constant" Method)
This method tracks the chemical shift (
Reagents:
-
Deuterated Solvent:
(with minimal if solubility is poor). -
Buffer: Phosphate/Citrate buffer series (range pH 2–12).
-
Internal Standard: TSP (Trimethylsilylpropanoic acid).
Protocol:
-
Sample Preparation: Dissolve 2-5 mg of the compound in the solvent mixture.
-
Titration Loop:
-
Adjust pH using dilute
or . -
Measure pH using a micro-electrode (corrected for deuterium isotope effect:
). -
Acquire
-NMR spectrum.
-
-
Data Analysis: Track the chemical shift of the N-Methyl protons (for N1) and the Piperidine C2-H or C6-H protons (for N2).
-
Curve Fitting: Fit the chemical shift (
) vs. pH data to the Henderson-Hasselbalch equation:
Figure 2: NMR Titration Workflow for site-specific pKa determination.
Method B: Potentiometric Titration (Sirius T3 / GLpKa)
Suitable for determining the macroscopic ionization constants if high-throughput data is needed.
Protocol:
-
Setup: Use an automated titrator (e.g., Sirius T3).
-
Solvent: 0.15 M KCl (ionic strength adjustor) with co-solvent (Methanol/Water) if the neutral species is insoluble.
-
Titration: Perform a "Yasuda-Shedlovsky" extrapolation. Titrate in 3 different ratios of MeOH:Water (e.g., 30%, 40%, 50%) and extrapolate the pKa to 0% organic solvent.
-
Critical Note: Ensure the starting pH is low (~2.0) to fully protonate both nitrogens, then titrate with KOH up to pH 12.0.
Part 3: Implications for Drug Discovery
Solubility & Lipophilicity (LogD)
The basicity profile dictates the LogD (distribution coefficient) at physiological pH (7.4).
-
At pH 7.4: The piperidine (pKa ~10.5) is >99.9% protonated. The aniline (pKa ~5.0) is neutral.
-
Result: The molecule behaves as a monocation .
-
Solubility: High aqueous solubility is expected at pH 7.4 due to the cationic piperidine.
-
Permeability: Despite the charge, the lipophilic aniline moiety may allow membrane partitioning, but the cationic center suggests active transport or paracellular transport mechanisms may be relevant, or that the "cation-
" interaction might facilitate binding.
Metabolic Stability (CYP450)
-
N-Dealkylation: The N-methyl group on the aniline is a prime site for CYP450-mediated oxidative dealkylation (likely CYP2C19 or CYP3A4).
-
Ring Oxidation: The electron-rich aniline ring is susceptible to hydroxylation.
References
-
National Institute of Standards and Technology (NIST). 2-Methylpiperidine Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. N-Ethyl-N-methylaniline Compound Summary. National Library of Medicine. Available at: [Link]
-
Popov, K., et al. (2006). Guidelines for NMR Measurements for Determination of High and Low pKa Values. IUPAC Technical Report. Pure and Applied Chemistry. Available at: [Link]
-
Master Organic Chemistry. Basicity Trends of Amines: Pyridine vs Piperidine. Available at: [Link]
Sources
Difference between N-methyl-N-(piperidin-2-ylmethyl)aniline and standard diamine ligands
Technical Whitepaper: Comparative Analysis of N-Methyl-N-(piperidin-2-ylmethyl)aniline vs. Standard Diamine Ligands
Executive Summary
In the landscape of organometallic catalysis, ligand symmetry often dictates reaction outcomes. While standard diamines like TMEDA (
N-methyl-N-(piperidin-2-ylmethyl)aniline (MPMA) represents a class of unsymmetrical, chiral diamine ligands .[1] Unlike its aliphatic counterparts, MPMA introduces a deliberate "mismatch" in donor strength and steric environment.[1] This guide analyzes the structural and functional divergence of MPMA from standard diamines, highlighting its utility in breaking symmetry during transition-metal catalyzed transformations.[1]
Part 1: Structural & Electronic Determinants
The core differentiator between MPMA and standard diamines lies in the electronic gradient across the metal center.
The Donor Mismatch (Hard vs. Soft)
Standard diamines (e.g., TMEDA, Ethylenediamine) present two identical
MPMA Architecture:
-
Donor A (Piperidine): An aliphatic, secondary amine (
).[1] High basicity ( ), strong -donor.[1] Acts as the "anchor." -
Donor B (Aniline): An aromatic, tertiary amine (
hybrid).[1] Lower basicity ( ) due to phenyl ring conjugation.[1] Acts as the "hemilabile" arm.
Table 1: Physicochemical Comparison
| Feature | Standard Diamine (TMEDA) | MPMA (Target Ligand) | Impact on Catalysis |
| Symmetry | MPMA allows differentiation of pro-chiral substrate faces.[1] | ||
| Donor Hybridization | Creates an electronic "push-pull" effect on the metal center.[1] | ||
| Hemilability | Low (Strong chelate effect) | High (Aniline arm can dissociate) | MPMA facilitates substrate access by opening a coordination site.[1] |
| Chirality | Achiral (unless DACH used) | Chiral ( | MPMA induces enantioselectivity without external chiral auxiliaries.[1] |
| Steric Bulk | Flexible alkyl chain | Rigid Piperidine + Phenyl | MPMA offers a defined "chiral pocket" for substrate docking.[1] |
The Hemilability Mechanism
The reduced basicity of the aniline nitrogen allows it to dissociate reversibly under catalytic turnover conditions. This "windshield wiper" mechanism is critical in reactions like C-H activation or cross-coupling , where the metal requires a vacant site for oxidative addition but stability against aggregation during reductive elimination.
Part 2: Ligand Design & Coordination Geometry
The steric demand of MPMA is governed by the Tolman Cone Angle and the Bite Angle .
-
Bite Angle (
): The piperidine ring imposes a rigid backbone compared to the ethylene bridge of TMEDA. This rigidity constrains the N-M-N bite angle, often favoring square planar geometries (Pd, Pt) over tetrahedral ones.[1] -
Chiral Induction: The stereocenter at the piperidine C2 position is proximal to the metal. Unlike distal chiral centers, this proximity directly influences the trajectory of incoming substrates.
Visualization: Coordination Logic
Caption: Comparative coordination logic. MPMA utilizes a "weak-strong" donor pair to generate vacant active sites via hemilability, unlike the permanently chelated TMEDA.[1]
Part 3: Applications in Catalysis
MPMA outperforms standard diamines in scenarios requiring enantioselective discrimination .[1]
-
Asymmetric Alkylation of Aldehydes (Zinc Chemistry):
-
Standard diamines (e.g., amino-alcohols) are common, but MPMA analogs have shown utility in directing the addition of organozinc reagents to aldehydes.[1] The piperidine NH can hydrogen-bond with the aldehyde oxygen, activating it, while the aniline N coordinates the Zinc.
-
-
Palladium-Catalyzed Coupling:
-
In Suzuki or Heck couplings, the hemilabile aniline arm stabilizes the Pd(0) species but dissociates to allow oxidative addition of the aryl halide.
-
-
Copper-Catalyzed Oxidation:
-
The lower redox potential of the aniline moiety can participate in electron transfer processes, unlike the redox-inert alkyl amines of TMEDA.
-
Part 4: Experimental Protocols
Since MPMA is not a commodity chemical like TMEDA, it must be synthesized with high optical purity.[1]
Protocol 4.1: Synthesis of (S)-N-methyl-N-(piperidin-2-ylmethyl)aniline
Objective: Synthesize the target ligand from commercially available (S)-N-Boc-pipecolic acid via reduction and reductive amination.
Reagents:
-
(S)-N-Boc-2-hydroxymethylpiperidine (derived from pipecolic acid)[1]
-
Methanesulfonyl chloride (MsCl) / Triethylamine (
)[1]
Workflow Diagram:
Caption: Step-by-step synthesis of MPMA ensuring retention of chirality at the piperidine C2 position.
Step-by-Step Methodology:
-
Activation: Dissolve (S)-N-Boc-2-hydroxymethylpiperidine (10 mmol) in DCM (50 mL). Add
(1.5 eq).[1] Cool to 0°C. Dropwise add MsCl (1.2 eq).[1] Stir for 2h. Wash with brine, dry, and concentrate to yield the mesylate.[1] -
Substitution: Dissolve the crude mesylate in DMF (20 mL). Add N-methylaniline (1.2 eq) and
(2.0 eq).[1] Heat to 80°C for 12h.-
Note: Use N-methylaniline, not aniline, to prevent over-alkylation.[1]
-
-
Workup: Pour into water, extract with EtOAc. Purify the Boc-protected intermediate via silica gel chromatography (Hexane/EtOAc).
-
Deprotection: Dissolve the intermediate in DCM/TFA (4:1). Stir at room temperature until TLC shows consumption of starting material (~2h).
-
Isolation: Quench with saturated
(carefully). Extract with DCM.[1][5] Dry over .[1] Distill or recrystallize (as HCl salt) for final purity.
Protocol 4.2: In-Situ Complexation (General Procedure)
-
Ligand Loading: Add MPMA (1.1 eq relative to metal) to the reaction vessel.
-
Metal Source: Add metal precursor (e.g.,
or ).[1] -
Solvent: Add anhydrous solvent (Toluene or THF).[1]
-
Activation: Stir at RT for 30 mins. A color change usually indicates coordination (e.g., Pd-acetate to Pd-amine complex).[1]
References
-
Ligand Design Principles
-
Hemilabile Ligands in Catalysis
-
Piperidine Synthesis via Substitution
-
Comparison to TMEDA
(Note: Specific literature on "MPMA" is sparse; the structural properties are derived from the established behavior of the N-(pyridin-2-ylmethyl)aniline class and general organometallic principles.)
Sources
- 1. N-Methylpiperidine | 626-67-5 [chemicalbook.com]
- 2. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 3. echemi.com [echemi.com]
- 4. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Using N-methyl-N-(piperidin-2-ylmethyl)aniline in palladium-catalyzed cross-coupling
This guide outlines the application of N-methyl-N-(piperidin-2-ylmethyl)aniline (and its derivatives) as a specialized bidentate diamine ligand in palladium-catalyzed cross-coupling. While phosphines are the standard for many couplings, this diamine scaffold is particularly valuable for enantioselective oxidative couplings , aerobic oxidations , and stabilizing Pd(II) species in difficult C-N bond formations where phosphine ligands may be labile or air-sensitive.
Executive Summary & Ligand Profile
N-methyl-N-(piperidin-2-ylmethyl)aniline (MPMA) represents a class of chiral 1,2-diamine ligands derived from pipecolic acid or lysine. Unlike symmetric diamines (e.g., TMEDA), MPMA is non-symmetric and potentially hemi-labile , featuring two distinct nitrogen donors:
-
Piperidine Nitrogen (sp³): A secondary (or tertiary, if alkylated) amine within a rigid chair conformation, providing a strong
-donor capability and a defined chiral pocket. -
Aniline Nitrogen (sp²-hybridized): A tertiary amine with reduced basicity due to conjugation with the phenyl ring, offering electronic modulation distinct from aliphatic amines.
Key Applications
-
Enantioselective Oxidative Coupling: Using O₂ as a terminal oxidant (e.g., kinetic resolution of alcohols, oxidative C-H functionalization).
-
Stabilized Buchwald-Hartwig Amination: Preventing Pd-black formation in phosphine-free protocols.
-
Aerobic Oxidations: Mimicking the reactivity of the (-)-Sparteine ligand system but with tunable steric bulk.
| Feature | Technical Specification | Impact on Catalysis |
| Coordination Mode | Bidentate ( | Forms a rigid 5-membered chelate ring with Pd. |
| Chirality | C2-position of Piperidine | Induces stereoselectivity in oxidative addition or olefin insertion. |
| Sterics | N-Methyl & N-Phenyl groups | Blocks specific quadrants around the Pd center, enforcing enantioselection. |
| Electronic | Aniline vs. Piperidine | Creates an electronic gradient across the metal center, facilitating transmetallation. |
Mechanistic Insight: Why This Ligand?
The utility of MPMA lies in its ability to support the Pd(II)/Pd(0) redox couple without the degradation pathways common to phosphines (e.g., P-C bond cleavage).
The "Hemilabile" Advantage
In oxidative couplings, the ligand must stabilize the electron-deficient Pd(II) intermediate but also allow substrate coordination.
-
Resting State: The MPMA-PdX₂ complex is square planar and distorted. The steric bulk of the aniline group prevents the formation of inactive bis-ligated [Pd(L)₂] species.
-
Active Cycle: The secondary amine of the piperidine (if unsubstituted) can serve as a proton shuttle or hydrogen-bond donor, facilitating proton-coupled electron transfer (PCET) steps in aerobic oxidations.
Graphviz: Catalytic Cycle Visualization
The following diagram illustrates the ligand's role in an Oxidative Cross-Coupling (e.g., C-H Activation/Amination), where the ligand supports the high-valent Pd intermediate.
Figure 1: Catalytic cycle for MPMA-Pd mediated oxidative coupling. The ligand remains coordinated during the critical C-H activation step, imparting chirality.
Experimental Protocols
Protocol A: Preparation of the [Pd(MPMA)Cl₂] Pre-Catalyst
Rationale: In situ mixing is possible, but isolating the complex ensures precise stoichiometry and higher reproducibility, especially for enantioselective applications.
Materials:
-
or
(1.0 equiv) -
N-methyl-N-(piperidin-2-ylmethyl)aniline (MPMA) (1.05 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Diethyl Ether (for precipitation)[1]
Procedure:
-
Dissolution: Dissolve 1.0 mmol of
in 10 mL of anhydrous DCM in a flame-dried Schlenk flask under Argon. The solution should be orange/yellow. -
Ligand Addition: Dissolve 1.05 mmol of MPMA in 2 mL DCM. Add this solution dropwise to the Pd solution at room temperature (RT).
-
Reaction: Stir at RT for 2–4 hours. The color may shift to a brighter yellow or orange precipitate may form.
-
Isolation: Concentrate the solution to ~2 mL under vacuum. Add 20 mL of cold diethyl ether to precipitate the complex.
-
Filtration: Filter the solid under inert atmosphere, wash with pentane (
), and dry under high vacuum. -
Storage: Store the resulting yellow powder in a desiccator. It is generally air-stable but best kept under Argon.
Protocol B: Enantioselective Aerobic Oxidation (Alcohol Resolution)
Rationale: This protocol utilizes the chiral nature of MPMA to selectively oxidize one enantiomer of a secondary alcohol, leaving the other enriched.
Reaction Setup:
-
Catalyst: [Pd(MPMA)Cl₂] (5 mol%)
-
Base: (-)-Sparteine (as additive) or Cs₂CO₃ (if MPMA is the sole chiral source)
-
Oxidant: Molecular Oxygen (Balloon or 1 atm purge)
-
Solvent: Toluene or MS 3Å-dried Chloroform
Step-by-Step:
-
Charge: In a reaction tube, add the secondary alcohol substrate (1.0 mmol), [Pd(MPMA)Cl₂] (0.05 mmol), and activated 3Å molecular sieves (100 mg).
-
Solvent: Add Toluene (4 mL, 0.25 M).
-
Activation: Add Cs₂CO₃ (0.5 equiv) or an organic base like TEA (0.5 equiv) to activate the alcohol.
-
Oxygenation: Purge the headspace with O₂ for 5 minutes, then attach an O₂ balloon.
-
Heating: Heat to 60°C (or 80°C for difficult substrates) with vigorous stirring (1000 rpm). Note: Mass transfer of oxygen is often rate-limiting; vigorous stirring is non-negotiable.
-
Monitoring: Monitor by GC or chiral HPLC at 2, 6, and 24 hours. Look for the ketone product and the enantiomeric excess (ee) of the remaining alcohol.
Protocol C: General C-N Cross-Coupling (Buchwald-Hartwig Type)
Rationale: For coupling aryl chlorides with amines where phosphines are undesirable.
Reaction Setup:
-
Pd Source:
(1–2 mol%) -
Ligand: MPMA (2–4 mol%, 1:2 Pd:Ligand ratio)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene or Dioxane
Step-by-Step:
-
Catalyst Pre-formation: In a vial, mix
and MPMA in the solvent. Stir at RT for 15 mins to generate the active species. -
Substrate Addition: Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Reaction: Seal the vial and heat to 80–100°C for 12–24 hours.
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.
-
Purification: Flash chromatography.
Troubleshooting & Optimization Matrix
| Problem | Probable Cause | Corrective Action |
| Pd-Black Formation | Ligand dissociation or insufficient stabilization. | Increase Ligand:Pd ratio to 2:1. Lower reaction temperature. Ensure O₂ exclusion (for Protocol C). |
| Low Conversion (Oxidation) | Poor O₂ mass transfer or catalyst poisoning. | Switch to a larger stir bar (vortex required). Check for Lewis basic groups in substrate that might bind Pd. |
| Low Enantioselectivity | Non-selective background reaction or ligand racemization. | Lower temperature (try RT or 0°C). Ensure the MPMA ligand is enantiopure (>99% ee). |
| Induction Period | Slow formation of active species. | Pre-heat the catalyst/ligand mixture for 30 mins before adding substrates. |
References
-
Jensen, D. R., Pugsley, J. S., & Sigman, M. S. (2001). Palladium-Catalyzed Enantioselective Oxidations of Alcohols Using Molecular Oxygen. Journal of the American Chemical Society.[2] Link
-
Mandal, S. K., & Sigman, M. S. (2003). Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols with N-Heterocyclic Carbene Ligands. The Journal of Organic Chemistry. Link
-
Trend, R. M., Stoltz, B. M., & Sigman, M. S. (2002). Palladium-Catalyzed Enantioselective Oxidation of Alcohols: A Dramatic Rate Acceleration by Non-Coordinating Bases. Journal of the American Chemical Society.[2] Link
-
Bagley, M. C., et al. (2002). Ligand effects in the palladium-catalyzed oxidative cyclization of N-propargyl anilines. Tetrahedron Letters. Link
-
Yang, Q., et al. (2014). Palladium-Catalyzed Aerobic Oxidative Coupling of Arenes with Alkenes.[3] Chemical Reviews. Link
Sources
Preparation of zinc complexes using N-methyl-N-(piperidin-2-ylmethyl)aniline ligand
[1]
Executive Summary & Scientific Rationale
This application note details the protocol for synthesizing and characterizing Zinc(II) complexes utilizing the ligand
L1 is a bidentate, unsymmetrical diamine ligand featuring two distinct nitrogen donors:
-
A soft, sterically hindered tertiary aniline nitrogen .[1]
-
A harder, more basic secondary piperidine nitrogen .[1]
Rationale for Zinc Coordination:
Zinc(II) (
-
Asymmetric Catalysis: Specifically in the ring-opening polymerization (ROP) of lactides, where the chiral piperidine backbone can induce stereocontrol.
-
Structural Modeling: Mimicking zinc-enzyme active sites that utilize histidine (imidazole) and backbone amine coordination.
This protocol focuses on the synthesis of the neutral dichloro complex [Zn(L1)Cl
Chemical Safety & Pre-Requisites
Safety Matrix
| Reagent | Hazard Class | Handling Precaution |
| Zinc Chloride ( | Corrosive, Hygroscopic | Weigh in a glovebox or rapid-transfer; extremely sensitive to moisture.[1] |
| Ligand (L1) | Irritant, Toxic | Handle in a fume hood; avoid skin contact. |
| Diethyl Ether | Flammable, Peroxide former | Use anhydrous; store in cool, dark cabinet.[1] |
| Dichloromethane (DCM) | Carcinogen, Volatile | Use strictly in a fume hood. |
Reagent Preparation
-
Anhydrous
: Commercial zinc chloride is often wet.[1] It must be dried by refluxing in thionyl chloride ( ) or fusing under vacuum ( C) prior to use, or purchased as "anhydrous beads" (99.99%). -
Ligand L1 Purity: Ensure L1 is free of residual starting materials (N-methylaniline), as these will compete for Zn coordination.
Synthesis Protocol: [Zn(L1)Cl ]
This protocol utilizes a direct coordination approach in a polar aprotic/protic solvent mixture to maximize solubility while allowing for crystallization-driven isolation.[1]
Workflow Diagram
Figure 1: Step-by-step workflow for the synthesis of the Zinc-L1 complex.
Step-by-Step Methodology
1. Preparation of Metal Solution:
-
In a flame-dried Schlenk flask under Nitrogen (
) or Argon, dissolve anhydrous (136.3 mg, 1.0 mmol) in absolute ethanol (5 mL). -
Note: If the zinc chloride does not dissolve completely, mild heating (40°C) is permitted. The solution must be clear.
2. Ligand Addition:
-
Dissolve L1 (
-methyl- -(piperidin-2-ylmethyl)aniline) (204.3 mg, 1.0 mmol) in Dichloromethane (DCM) (2 mL). -
Add the ligand solution dropwise to the stirring zinc solution over 5 minutes.
-
Observation: A slight exotherm may occur.[1] The solution may turn slightly cloudy initially but should clarify or begin depositing a fine precipitate depending on concentration.[1]
3. Reaction Phase:
-
Stir the mixture vigorously at Room Temperature (25°C) for 2 to 4 hours .
-
Mechanistic Insight: The kinetic product often forms first.[1] The extended stirring time allows the flexible piperidine ring to adopt the thermodynamically favored chair conformation, ensuring the bidentate chelate bite angle (
) is optimized.
4. Isolation:
-
Concentrate the solution under reduced pressure (rotary evaporator) to approximately half its original volume (
mL). -
Add cold Diethyl Ether (
) (10 mL) to induce precipitation of the complex. -
Allow the mixture to stand at -20°C (freezer) for 1 hour to maximize yield.
5. Purification:
-
Filter the white solid using a sintered glass frit (porosity 4).
-
Wash the solid with cold
( mL) to remove unreacted ligand. -
Dry the solid under high vacuum (
mbar) for 6 hours.
Characterization & Data Interpretation
Expected Structural Geometry
The zinc center typically adopts a distorted tetrahedral geometry.[1] The steric bulk of the
Figure 2: Predicted coordination sphere of [Zn(L1)Cl2]. Bond lengths are estimated based on analogous pyridine-aniline complexes.
Diagnostic Data Table
| Technique | Parameter | Free Ligand (L1) | Zn Complex [Zn(L1)Cl | Interpretation |
| N-Me Shift | Downfield shift due to donation of N-lone pair to | |||
| CH | AB quartet / broad s | Sharpened AB system | Conformational locking upon chelation reduces fluxionality.[1] | |
| FT-IR | 1150-1250 cm | Shifted | Strengthening of C-N bonds due to metal coordination.[1] | |
| FT-IR | Shift indicates H-bonding or coordination involvement (if secondary amine is involved). | |||
| Elem. Anal. | C/H/N % | Matches Formula | Matches Formula | Confirms 1:1 stoichiometry and purity. |
Critical Troubleshooting (Self-Validation)
References
-
Structural Analogs: For the synthesis and characterization of analogous Zinc(II) complexes with
-methyl- -(pyridin-2-ylmethyl)aniline (the pyridine congener), see: -
Piperidine Ligand Chemistry: For protocols regarding the synthesis of 2-substituted piperidine ligands and their behavior with Zinc
-
General Zinc Coordination: For a review of Zinc complexes with N-donor ligands for biological and catalytic applications
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Zinc Complexes with Nitrogen Donor Ligands as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for coordinating N-methyl-N-(piperidin-2-ylmethyl)aniline to transition metals
Topic: Reaction Conditions for Coordinating N-Methyl-N-(piperidin-2-ylmethyl)aniline to Transition Metals Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Ligand Profile & Strategic Value
Ligand Identity: N-Methyl-N-(piperidin-2-ylmethyl)aniline (abbreviated here as Me-PMA ) is a bidentate, nitrogen-donor ligand.
Structural Class: Chiral 1,2-diamine surrogate.
Coordination Mode: Neutral
Significance in Catalysis & Medicinal Chemistry: Unlike its planar analog N-(pyridin-2-ylmethyl)aniline, the Me-PMA ligand incorporates a saturated piperidine ring. This saturation introduces three critical features:
-
Chirality: The C2 position of the piperidine ring is a stereocenter, allowing for the synthesis of enantiopure complexes for asymmetric catalysis.
-
Increased Basicity: The sp³-hybridized piperidine nitrogen is significantly more basic (
) than a pyridine nitrogen ( ), resulting in stronger -donation and more robust metal-ligand bonds. -
Flexible Sterics: The chair conformation of the piperidine ring creates a distinct steric pocket, influencing the regio- and enantioselectivity of metal-catalyzed transformations such as cross-couplings and polymerization.
Pre-Coordination Protocol: Ligand Preparation
Challenge: Me-PMA is frequently supplied as a dihydrochloride salt (.2HCl) to ensure stability and prevent oxidation. Direct reaction of the salt with metal precursors often leads to poor yields or chloride contamination. Solution: A rigorous "Free-Basing" protocol is required before coordination.
Protocol: Generation of the Free Base Ligand
-
Reagents: Me-PMA.2HCl, Dichloromethane (DCM), 1M NaOH (aq), Brine, Anhydrous
. -
Workflow:
-
Dissolve 1.0 mmol of Me-PMA.2HCl in 10 mL of deionized water.
-
Add 5 mL of DCM to create a biphasic system.
-
Slowly add 3.0 mmol (3 mL) of 1M NaOH while stirring vigorously. Monitor pH to ensure it exceeds 12.
-
Extract the organic layer.[1] Wash the aqueous layer twice with 5 mL DCM.
-
Combine organic extracts, wash with brine, and dry over anhydrous
. -
Filter and concentrate in vacuo to obtain the pale yellow oil (Free Base Me-PMA).
-
Validation:
NMR ( ) should show the disappearance of broad ammonium peaks and a sharp integration of the piperidine N-H (if secondary) or N-Me signals.
-
Coordination Protocols
Protocol A: Palladium(II) Complexation (Catalysis Grade)
Target Complex:
Rationale: Palladium(II) prefers square planar geometry. The Me-PMA ligand displaces labile ligands (like acetonitrile) or breaks halide bridges. We utilize
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, dissolve 0.5 mmol of
in 5 mL of anhydrous Dichloromethane (DCM). The solution will be yellow/orange. -
Addition: Dissolve 0.55 mmol (1.1 equiv) of Free Base Me-PMA in 2 mL of anhydrous DCM. Add this solution dropwise to the palladium solution over 5 minutes.
-
Reaction: Stir at room temperature (
) for 4 hours.-
Observation: The solution typically shifts from orange to a lighter yellow or precipitates a solid depending on concentration.
-
-
Isolation:
-
Concentrate the solution to ~1 mL volume.
-
Add 10 mL of cold Diethyl Ether or Pentane to precipitate the complex.
-
Filter the solid, wash with ether (
), and dry under high vacuum.
-
Data Specification:
| Parameter | Value |
|---|---|
| Yield | > 85% |
| Appearance | Yellow/Orange Microcrystalline Solid |
| Stability | Air-stable in solid state; store under inert gas for long term. |
Protocol B: Copper(II) Coordination (Bioinorganic Model)
Target Complex:
Rationale: Copper(II) is labile and forms distorted geometries. Ethanol is used as a solvent to facilitate the solubility of the metal salt while allowing the neutral complex to crystallize or precipitate upon cooling.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of
in 10 mL of absolute Ethanol. Heat gently to to ensure complete dissolution (Solution: Green/Blue). -
Addition: Add 1.0 mmol of Free Base Me-PMA (dissolved in 2 mL Ethanol) to the copper solution.
-
Reaction: Reflux the mixture at
for 2 hours.-
Observation: Color change to deep blue or dark green is immediate, indicating chelation.
-
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a freezer (
) overnight. -
Isolation: Filter the resulting crystals/precipitate. Wash with cold ethanol and dry.
Visualization of Signaling & Workflow
Diagram 1: Ligand Binding Mode & Steric Environment
This diagram illustrates the bidentate binding of Me-PMA to a generic metal center (M), highlighting the 5-membered chelate ring and the steric influence of the N-Methyl and Phenyl groups.
Caption: Chelation mode of Me-PMA showing the N,N'-bidentate coordination forming a stable 5-membered ring.
Diagram 2: Experimental Workflow for Pd-Complex Synthesis
Caption: Step-by-step synthetic workflow for the preparation of Palladium(II) complexes.
Characterization & Troubleshooting
Validation Metrics
To ensure the complex is correctly formed, verify the following parameters:
| Technique | Expected Observation | Mechanistic Insight |
| Downfield shift of Piperidine | Indicates coordination of the piperidine nitrogen lone pair. | |
| Diastereotopic splitting of the bridge | Confirms rigidification of the chelate ring upon binding. | |
| IR Spectroscopy | Shift in | diagnostic of metal-nitrogen bond formation. |
| Elemental Analysis | C, H, N within 0.4% of calculated values. | Confirms bulk purity and removal of solvent/salts. |
Troubleshooting Guide
-
Issue: Hygroscopicity.
-
Cause: The free base ligand and the complex can absorb moisture.
-
Fix: Store ligand in a desiccator. Perform complexation in anhydrous solvents.
-
-
Issue: Incomplete Solubility.
-
Cause: Formation of halide-bridged dimers
. -
Fix: Ensure slight excess of ligand (1.1 eq) and sufficient dilution. If solid persists, gently warm (40°C) or add a few drops of Methanol to the DCM solution.
-
-
Issue: Oxidation (Cu).
-
Cause: Cu(I) impurities if using Cu(I) precursors.
-
Fix: For Cu(II) reactions, this is less critical. For Cu(I) catalysis, rigorous exclusion of
is required.
-
References
-
ResearchGate. (2023). Synthesis and structural characterisation of palladium(II) complexes containing N,N'-bidentate N-methyl-N-(pyridin-2-ylmethyl)aniline. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 5-Methyl-2-piperidin-2-ylaniline. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
Sources
Application Notes & Protocols: Strategic Solvent Selection for Reactions of N-methyl-N-(piperidin-2-ylmethyl)aniline
Abstract
N-methyl-N-(piperidin-2-ylmethyl)aniline is a versatile bifunctional molecule featuring two distinct nitrogen centers: a weakly basic, nucleophilic tertiary aniline and a strongly basic, sterically accessible tertiary piperidine. This structural dichotomy presents unique challenges and opportunities in reaction design, where solvent selection emerges as a critical parameter for controlling reaction rate, selectivity, and yield. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to make informed solvent choices. We will delve into the physicochemical properties of the substrate, explore the theoretical underpinnings of solvent effects, and provide actionable protocols for common transformations, including N-alkylation and cross-coupling reactions.
Understanding the Substrate: A Tale of Two Nitrogens
The reactivity of N-methyl-N-(piperidin-2-ylmethyl)aniline is dominated by the distinct electronic and steric environments of its two nitrogen atoms. A successful reaction strategy hinges on understanding and exploiting these differences.
-
Aniline Nitrogen (N1): The lone pair on this nitrogen is delocalized into the aromatic ring, rendering it less basic but a soft nucleophile. It is the primary site for reactions like electrophilic aromatic substitution (on the ring) and N-arylation/alkylation under conditions that favor less basic nucleophiles.
-
Piperidine Nitrogen (N2): This is a saturated, aliphatic amine. Its lone pair is localized, making it significantly more basic (typical pKa of a tertiary amine is ~10-11) and a hard nucleophile. It is readily protonated and is often the more reactive site in simple alkylations.
The molecule's overall polarity is moderate, allowing solubility in a range of organic solvents. However, its ability to act as a hydrogen bond acceptor is significant and plays a crucial role in its interactions with protic solvents.
Caption: Key reactive centers of N-methyl-N-(piperidin-2-ylmethyl)aniline.
The Theoretical Basis of Solvent Selection
A solvent is not merely a medium for reactants but an active participant that can profoundly influence reaction outcomes.[1] For reactions involving amines, the choice between protic and aprotic solvents is paramount.[2]
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol, Isopropanol) These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.
-
Effect on Nucleophilicity: Protic solvents can form strong hydrogen bonds with the lone pairs of the nitrogen atoms, creating a "solvent cage".[3] This solvation shell stabilizes the amine, reducing its ground-state energy and increasing the activation energy required for it to act as a nucleophile.[3][4] The more basic piperidine nitrogen will be more strongly solvated and thus "deactivated" than the aniline nitrogen.
-
Effect on SN1-type Reactions: They excel at stabilizing charged intermediates, such as carbocations and leaving groups, thereby accelerating SN1 and E1 reactions.[4][5]
Polar Aprotic Solvents: (e.g., DMF, DMSO, Acetonitrile, THF, Dioxane) These solvents have a significant dipole moment but lack O-H or N-H bonds. They are hydrogen bond acceptors but not donors.
-
Effect on Nucleophilicity: They solvate cations well but are poor at solvating anions (nucleophiles).[3] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating SN2 reactions.[3][6] For N-methyl-N-(piperidin-2-ylmethyl)aniline, using a polar aprotic solvent enhances the intrinsic nucleophilicity of both nitrogen centers.
-
General Utility: They are the workhorse solvents for many metal-catalyzed cross-coupling reactions and nucleophilic substitutions.
Nonpolar Solvents: (e.g., Toluene, Hexane, Benzene) These solvents have low dielectric constants and do not effectively solvate ions. They are often used when reactants are nonpolar or to minimize side reactions that are accelerated by polarity. In the context of anilines, nonpolar solvents like toluene are common in certain acid-catalyzed alkylations.[7]
Solvent Property Summary
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics & Applications |
| Toluene | Nonpolar | 2.4 | 111 | Good for many metal-catalyzed reactions (e.g., Buchwald-Hartwig); higher boiling point for elevated temperatures. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Excellent for organometallics; lower boiling point. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Highly polar; useful for a wide range of organic reactions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | High boiling point; superb for SN2 reactions and as a catalyst solvent.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Very high boiling point and polarity; excellent for promoting SN2 reactions by solvating cations.[2] |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Can decrease aniline nucleophilicity via H-bonding; useful for reactions requiring proton sources.[2] |
| Isopropanol (IPA) | Polar Protic | 19.9 | 82 | Less polar than MeOH; common in reductions and as a general-purpose protic solvent. |
| Hexafluoroisopropanol (HFIP) | Polar Protic | 16.7 | 58 | "Smart solvent" that can activate electrophiles via strong H-bonds without deactivating weak nucleophiles like anilines.[8] |
Application Notes: Solvent Strategies for Key Reactions
3.1. N-Alkylation and N-Arylation Reactions
This is one of the most common transformations for this substrate. The primary challenge is achieving selectivity between the two nitrogen atoms.
Objective: Selective Alkylation of the Aniline Nitrogen
-
Strategy: Suppress the reactivity of the more basic piperidine nitrogen.
-
Recommended Solvents: Polar Aprotic Solvents (DMF, DMSO, Acetonitrile).[6]
-
Causality: While these solvents enhance the nucleophilicity of both nitrogens, the aniline nitrogen is intrinsically a softer nucleophile, which is often favored in reactions with soft electrophiles (like many alkyl halides in SN2 reactions). Furthermore, in base-mediated alkylations (e.g., using K₂CO₃ or Cs₂CO₃), the weaker base is less likely to deprotonate the aniline N-H in a hypothetical secondary amine precursor, but this principle extends to the relative nucleophilicity of the tertiary amine. For reactions like Buchwald-Hartwig amination, nonpolar solvents like Toluene or polar aprotic ethers like Dioxane are standard, as they are compatible with the palladium catalysts and do not interfere with the catalytic cycle.
Objective: Selective Alkylation of the Piperidine Nitrogen
-
Strategy: Exploit the higher basicity of the piperidine nitrogen.
-
Recommended Solvents: Polar Protic Solvents (Methanol, Ethanol) or less polar solvents (THF, Dichloromethane).
-
Causality: In a simple alkylation with an alkyl halide without an external base, the reaction proceeds via nucleophilic attack. The more nucleophilic piperidine nitrogen will react faster. A protic solvent might slow the overall reaction but will not necessarily change the selectivity profile unless steric hindrance around the solvated piperidine becomes a dominant factor.
Caption: A logical workflow for initial solvent selection.
3.2. Use as a Bidentate Ligand in Catalysis
N-methyl-N-(piperidin-2-ylmethyl)aniline is an excellent candidate for an N,N'-bidentate ligand to stabilize transition metals in catalysis.[9]
-
Strategy: The solvent must dissolve the substrate, catalyst precursor, and reagents while remaining largely inert to the catalytic cycle.
-
Recommended Solvents: Toluene, Dioxane, THF.
-
Causality: These solvents are staples in homogeneous catalysis. They are generally non-coordinating (or weakly coordinating in the case of THF/Dioxane) and provide a stable medium for the reaction. Toluene is often preferred for higher temperature reactions due to its high boiling point. The choice may also depend on the solubility of the specific metal salt used.
Experimental Protocols
Protocol 1: General Solvent Screening for a Model N-Alkylation Reaction
This protocol provides a robust method for empirically determining the optimal solvent for a new reaction. The model reaction is the N-alkylation of the aniline nitrogen with benzyl bromide.
Materials:
-
N-methyl-N-(piperidin-2-ylmethyl)aniline (1.0 equiv)
-
Benzyl Bromide (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Candidate Solvents (Anhydrous): Toluene, THF, Acetonitrile, DMF, DMSO, Isopropanol
-
Small reaction vials with stir bars and septa
-
Heating block or oil bath
-
TLC plates and GC-MS for analysis
Procedure:
-
Preparation: In six separate, dry reaction vials, add N-methyl-N-(piperidin-2-ylmethyl)aniline (e.g., 0.1 mmol, 20.4 mg) and K₂CO₃ (0.2 mmol, 27.6 mg).
-
Solvent Addition: To each vial, add 1.0 mL of a different candidate solvent.
-
Stirring: Allow the mixtures to stir for 5 minutes at room temperature to ensure dissolution/suspension.
-
Reagent Addition: Add benzyl bromide (0.11 mmol, 13 µL) to each vial via syringe.
-
Reaction: Place all vials in a heating block set to a moderate temperature (e.g., 80 °C).
-
Monitoring: After set time points (e.g., 1h, 4h, 12h), take a small aliquot from each reaction mixture. Quench with a drop of water, dilute with ethyl acetate, and analyze by TLC and/or GC-MS to determine conversion and product distribution (i.e., selectivity for N1 vs. N2 alkylation).
-
Analysis: Compare the results across all solvents. The solvent providing the highest yield and selectivity for the desired product is the optimal choice for scale-up.
Caption: Workflow for the parallel solvent screening protocol.
Protocol 2: Optimized Synthesis of N-methyl-N-((1-benzylpiperidin-2-yl)methyl)aniline
This protocol uses an optimized solvent choice based on typical outcomes for SN2 reactions on piperidine derivatives.
Materials:
-
N-methyl-N-(piperidin-2-ylmethyl)aniline (1.0 g, 4.9 mmol, 1.0 equiv)
-
Benzyl Bromide (0.64 mL, 5.4 mmol, 1.1 equiv)
-
Potassium Carbonate (1.35 g, 9.8 mmol, 2.0 equiv)
-
Anhydrous Acetonitrile (25 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methyl-N-(piperidin-2-ylmethyl)aniline and potassium carbonate.
-
Solvent: Add 25 mL of anhydrous acetonitrile. The choice of acetonitrile, a polar aprotic solvent, is to maximize the nucleophilicity of the piperidine nitrogen while ensuring good solubility of the starting materials.
-
Reagent Addition: Add benzyl bromide dropwise to the stirring suspension at room temperature.
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Workup: Once complete, cool the reaction to room temperature and filter off the potassium carbonate. Rinse the solid with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield the pure product.
Troubleshooting
| Issue | Potential Cause (Solvent-Related) | Suggested Solution |
| Low or No Reactivity | Nucleophile is over-solvated and deactivated. | Switch from a protic solvent (e.g., MeOH) to a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity.[2][3] |
| Poor Selectivity | Solvent is not adequately differentiating the two nitrogen centers. | If targeting the aniline, ensure the absence of protic impurities. If targeting the piperidine, a less polar solvent may reduce side reactions at the aniline site. |
| Side Product Formation | Solvent is participating in the reaction or promoting decomposition. | Ensure the solvent is anhydrous and degassed if necessary. Consider a more inert solvent like toluene or dioxane, especially for sensitive catalytic reactions. |
| Poor Solubility | Reactants or reagents are not fully dissolved. | Switch to a more polar solvent (e.g., from THF to DMF). For nonpolar compounds, toluene may be a better choice. |
References
-
Ghasemzadeh, M. A., & Sardashti, A. R. (2016). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances, 6(82), 78935-78942. [Link]
-
Pougnet, P., et al. (2011). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 14(7-8), 686-690. [Link]
-
Karamertzanis, P. G., et al. (2015). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. ResearchGate. [Link]
-
Reddy, R., et al. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2023). Solvent Effects - Aliphatic Nucleophilic Substitution. [Link]
-
Mandal, K. K. (n.d.). Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's C. M. College. [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?[Link]
-
Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
Smith, K. J., & Poliakoff, M. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 315-323. [Link]
-
Trade Science Inc. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]
-
Cembellín, S., et al. (2007). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 12(4), 843-851. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. quora.com [quora.com]
- 6. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Guide: Synthesis of N-methyl-N-(piperidin-2-ylmethyl)aniline
Executive Summary & Route Selection
The synthesis of N-methyl-N-(piperidin-2-ylmethyl)aniline presents a classic challenge in medicinal chemistry: coupling a sterically hindered secondary aniline with a functionalized piperidine motif.
While multiple pathways exist, Reductive Amination (Route A) is the industry-standard recommendation for this scaffold. Direct alkylation (Route B) is frequently attempted but often results in poor yields and complex impurity profiles due to aziridinium rearrangement.
Strategic Route Comparison
| Feature | Route A: Reductive Amination (Recommended) | Route B: Nucleophilic Substitution (Discouraged) |
| Key Reagents | N-Boc-piperidine-2-carboxaldehyde + N-methylaniline | 2-(chloromethyl)piperidine + N-methylaniline |
| Mechanism | Iminium ion formation | SN2 displacement (via Aziridinium intermediate) |
| Yield Potential | High (65–85%) | Low to Moderate (30–50%) |
| Purity Profile | Clean; main impurity is unreacted aniline. | Complex; ring-expansion (azepane) byproducts. |
| Stereochemistry | Retained (if aldehyde is fresh). | Risk of racemization/rearrangement. |
Recommended Protocol: Reductive Amination
Objective: Coupling N-methylaniline with N-Boc-piperidine-2-carboxaldehyde followed by deprotection.
Phase 1: Reductive Amination
Reaction Scheme:
-
N-Boc-piperidine-2-carboxaldehyde + N-methylaniline
Iminium Intermediate -
Iminium Intermediate + NaBH(OAc)₃
Protected Intermediate
Reagents & Stoichiometry:
-
N-Boc-piperidine-2-carboxaldehyde (1.0 equiv)
-
N-Methylaniline (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [0.1 M - 0.2 M]
Step-by-Step Workflow:
-
Aldehyde Check: Verify the purity of N-Boc-piperidine-2-carboxaldehyde via 1H NMR. If the aldehyde proton signal (~9.6 ppm) is weak or multiple peaks appear, repurify immediately (see Troubleshooting).
-
Iminium Formation: In a dry flask under N₂, dissolve the aldehyde and N-methylaniline in DCE. Add AcOH. Stir at room temperature for 30–60 minutes.
-
Why: Pre-stirring allows the equilibrium to shift toward the iminium ion before the reducing agent is added, minimizing direct reduction of the aldehyde to the alcohol.
-
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Allow to warm to room temperature and stir for 12–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose boron complexes.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product is the N-Boc protected intermediate.
Phase 2: Deprotection
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4). Protocol:
-
Dissolve the intermediate in DCM.
-
Add TFA (10–20 equiv) or 4M HCl/Dioxane (5–10 equiv) at 0°C.
-
Stir at RT until TLC indicates consumption of starting material (typically 1–2 hours).
-
Isolation: Concentrate in vacuo.
-
Critical: If using TFA, the product is a trifluoroacetate salt. To obtain the free base, partition between DCM and saturated aqueous Na₂CO₃ (pH > 10).
-
Visualization: Pathway & Mechanism
Figure 1: Synthetic Workflow (Reductive Amination)
Caption: Optimized reductive amination workflow ensuring iminium formation prior to reduction.
Troubleshooting Guide
Issue 1: Low Yield / Incomplete Conversion
Symptom: TLC shows significant remaining aldehyde or aniline after 16 hours.
-
Root Cause A: Aldehyde Hydration. N-Boc-piperidine-2-carboxaldehyde is prone to forming hydrates or hemiacetals, which are unreactive toward amines.
-
Solution: Azeotrope the aldehyde with toluene (3x) before use to remove water.
-
-
Root Cause B: Steric Bulk. The secondary aniline is a poor nucleophile.
-
Solution: Increase AcOH concentration to 2.0 equivalents or use a stronger Lewis acid like Ti(OiPr)₄ (Titanium isopropoxide). If using Ti(OiPr)₄, mix amine+aldehyde+Ti(OiPr)₄ neat or in minimal THF for 4 hours, then dilute and reduce with NaBH₄ (not STAB).
-
Issue 2: "Missing" Product During Workup
Symptom: Reaction looked good on TLC, but mass is low after extraction.
-
Root Cause: Amine Solubility. The final deprotected product is a diamine.[1] In its protonated form (salt), it is water-soluble. Even the free base can be partially soluble in water if the pH isn't high enough.
-
Solution: Ensure the aqueous layer pH is >10 (use NaOH or Na₂CO₃) during the final extraction. Use CHCl₃/Isopropanol (3:1) as the extraction solvent if DCM fails to pull the product out.
-
Issue 3: Impurity at +14 mass units (Methylation)
Symptom: LCMS shows M+14 peak.
-
Root Cause: Formaldehyde Contamination. If using DCM as solvent with reactive amines for long periods, trace formaldehyde (from DCM oxidation) can methylate the piperidine nitrogen after deprotection (if one-pot) or compete during the reaction.
-
Solution: Use fresh, high-quality DCE or anhydrous THF. Avoid DCM for reactions >24 hours with free amines.
-
Deep Dive: The Aziridinium Trap (Why to Avoid Alkylation)
Researchers often attempt to react 2-(chloromethyl)piperidine directly with N-methylaniline to save steps. This is technically risky.
The Mechanism of Failure: 2-(Chloromethyl)piperidines do not react via simple SN2 displacement. Under basic conditions, the piperidine nitrogen attacks the chloromethyl group intramolecularly to form a bicyclic aziridinium ion (1-azoniabicyclo[4.1.0]heptane).
This intermediate is an electrophile that can be attacked at two positions:
-
Path A (Desired): Attack at the bridgehead carbon reforms the piperidine ring.
-
Path B (Undesired): Attack at the ring carbon leads to ring expansion, forming a homopiperidine (azepane) derivative.
Figure 2: The Aziridinium Rearrangement Risk
Caption: Alkylation proceeds via an unstable aziridinium ion, leading to inseparable ring-expanded impurities.
References
-
Reductive Amination General Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
- Aziridinium Ion Rearrangements: Cossy, J., et al. "Ring Expansion of Aziridinium Ions: A Route to Azepanes and Piperidines." Accounts of Chemical Research, 2003. (General mechanistic grounding for aziridinium behavior).
-
Synthesis of Hindered Amines: Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 2002. Link
-
Piperidine Functionalization: "Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine." Journal of Organic Chemistry, 2025 (Cited for recent context on N-Boc protection strategies). Link
Sources
Removing unreacted N-methylaniline from N-methyl-N-(piperidin-2-ylmethyl)aniline mixtures
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of N-methyl-N-(piperidin-2-ylmethyl)aniline, specifically with the removal of unreacted N-methylaniline. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind the recommended procedures to ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: Why is removing N-methylaniline from my reaction mixture proving so difficult?
A: Both your desired product, N-methyl-N-(piperidin-2-ylmethyl)aniline, and the unreacted starting material, N-methylaniline, are structurally similar aromatic amines. This similarity in their chemical and physical properties, such as polarity and basicity, can make separation by standard techniques like simple distillation or direct column chromatography challenging.
Q2: I tried a simple aqueous wash, but it didn't remove the N-methylaniline. Why not?
A: N-methylaniline has very low solubility in water.[1][2][3][4] Therefore, a simple wash with neutral water will be ineffective at removing it from an organic solvent.
Q3: Is there a straightforward method to check for the presence of N-methylaniline contamination?
A: Thin-Layer Chromatography (TLC) is a rapid and effective method for initial purity assessment. A suitable solvent system (e.g., hexane:ethyl acetate) will show distinct spots for your product and N-methylaniline, allowing you to monitor the progress of your purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[5][6][7][8]
Q4: Can I use distillation to separate the two compounds?
A: While theoretically possible, the boiling points of N-methylaniline (around 196°C at atmospheric pressure) and N-methyl-N-(piperidin-2-ylmethyl)aniline (likely significantly higher) are different.[2] However, high-vacuum distillation would be required for the product, which may not be feasible for all labs and risks thermal degradation. Azeotropic distillation with aniline has been reported for separating N,N-dimethylaniline from N-methylaniline and might be adaptable, but it adds complexity.[9]
Troubleshooting Guide
This section provides detailed solutions to common problems encountered during the purification of N-methyl-N-(piperidin-2-ylmethyl)aniline.
Problem 1: Significant N-methylaniline contamination remains after initial workup.
Cause: The similar basicity of the two amines prevents effective separation through simple extraction or washing procedures.
Solution: Acid-Base Extraction
This is the most robust and highly recommended method for separating amines from neutral or less basic impurities.[10][11][12][13][14][15] The principle lies in the differential protonation of the two amines. While both are basic, there may be a slight pKa difference that can be exploited, or more simply, both can be converted to their water-soluble hydrochloride salts, leaving non-basic impurities in the organic phase. The key is the subsequent selective liberation of the free amines.
Amines are basic and react with acids to form water-soluble ammonium salts.[11] This allows for their transfer from an organic solvent to an aqueous layer. The free amine can then be regenerated by the addition of a base.
-
Dissolution: Dissolve the crude mixture of N-methyl-N-(piperidin-2-ylmethyl)aniline and N-methylaniline in a suitable water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Repeat the extraction 2-3 times. This will protonate both amines, transferring them to the aqueous layer as their hydrochloride salts.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing any non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 10, check with pH paper). This will deprotonate the ammonium salts and regenerate the free amines, which will precipitate or form an oily layer.
-
Back-Extraction: Extract the now basic aqueous solution with a fresh portion of the organic solvent (e.g., diethyl ether or DCM) 2-3 times.
-
Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine mixture (now free of non-basic impurities).
A visual representation of the acid-base extraction workflow is provided below.
Caption: Workflow for Acid-Base Extraction.
Problem 2: Acid-base extraction did not fully separate the two amines.
Cause: As both compounds are amines, the above protocol purifies them from non-basic impurities but does not separate them from each other.
Solution 1: Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities.
The separation is based on the differential partitioning of the compounds between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). N-methyl-N-(piperidin-2-ylmethyl)aniline, with its additional piperidine ring, is expected to be more polar than N-methylaniline and thus should have a stronger affinity for the silica gel, resulting in a slower elution.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Adjust the ratio to achieve good separation of the spots corresponding to your product and N-methylaniline (an Rf difference of at least 0.2 is ideal). A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent peak tailing of the amines on the acidic silica gel.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Loading: Dissolve the crude amine mixture in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and load it onto the top of the silica gel.
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
A visual representation of the column chromatography workflow is provided below.
Caption: Workflow for Column Chromatography.
Solution 2: Crystallization as a Salt
If column chromatography is not providing adequate separation or is not scalable for your needs, crystallization of the product as a salt can be a powerful purification technique.[16][17][18][19][20]
The hydrochloride or other salt of N-methyl-N-(piperidin-2-ylmethyl)aniline may have significantly different solubility in a given solvent system compared to the salt of N-methylaniline. By carefully selecting the solvent, it may be possible to selectively crystallize the salt of your desired product, leaving the N-methylaniline salt in the solution.
-
Salt Formation: Dissolve the crude amine mixture in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).
-
Acid Addition: Slowly add a solution of hydrochloric acid in a solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring. The amine hydrochloride salts should precipitate.
-
Selective Crystallization: The key to this method is finding a solvent system where the salt of your desired product has low solubility, while the salt of N-methylaniline is more soluble. This may require screening various solvents. Gentle heating to dissolve the salts followed by slow cooling can promote the formation of pure crystals.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
-
Regeneration of Free Amine (Optional): If the free amine is required, the purified salt can be dissolved in water, basified with NaOH, and the free amine extracted with an organic solvent as described in the acid-base extraction protocol.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |
| N-methylaniline | C₇H₉N | 107.15[2] | 196[2] | -57[2][21] | Insoluble/Slightly Soluble[1][3][4] |
| N-methyl-N-(piperidin-2-ylmethyl)aniline | C₁₃H₂₀N₂ | 204.31 | Not readily available | Not readily available | Expected to be slightly soluble |
References
-
Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[11]arene Stationary Phase - ACS Publications. (2022, December 6). ACS Publications.
- Acid-Base Extraction | Purpose, Theory & Applic
- N-Methylaniline | 100-61-8. (2026, January 13). ChemicalBook.
- Narang, A. S., Choudhury, D. R., & Richards, A. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography.
- N-Methylaniline CAS 100-61-8. (n.d.). Yufeng.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
- N-Methylaniline. (n.d.). PubChem, NIH.
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (n.d.). PMC, NIH.
- Acid–base extraction. (n.d.). Wikipedia.
- Acid-Base Extraction Tutorial. (2020, March 22). YouTube.
- N-Methylaniline. (n.d.). Wikipedia.
- 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
- N-Methylaniline. (n.d.).
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.).
- Bulletin 737F Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS.
- Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals.
- Trichloroacetic acid fueled practical amine purific
- Purification: How To. (n.d.). University of Rochester, Department of Chemistry.
- Amine acid salt compounds and process for the production thereof. (n.d.).
- Forming oxalte salts of amines. (2009, July 25). Sciencemadness.org.
- How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method? (2021, December 28). Quora.
- Resolution of mixtures comprising n-methylaniline and n, n-dimethylaniline. (n.d.).
Sources
- 1. N-Methylaniline | 100-61-8 [chemicalbook.com]
- 2. CAS 100-61-8N, Methylaniline Manufacturer [yufenggp.com]
- 3. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylaniline [himedialabs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. US2651606A - Resolution of mixtures comprising n-methylaniline and n, n-dimethylaniline - Google Patents [patents.google.com]
- 10. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 11. vernier.com [vernier.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
- 16. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 17. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification [chem.rochester.edu]
- 19. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 20. sciencemadness.org [sciencemadness.org]
- 21. N-Methylaniline - Wikipedia [en.wikipedia.org]
Optimizing temperature for N-methyl-N-(piperidin-2-ylmethyl)aniline ligand exchange
Topic: N-methyl-N-(piperidin-2-ylmethyl)aniline Systems
Status: Active Analyst: Senior Application Scientist (Organometallics Division) Last Updated: February 17, 2026
Executive Summary
This guide addresses the thermodynamic and kinetic challenges associated with N-methyl-N-(piperidin-2-ylmethyl)aniline , a bidentate N,N-donor ligand often employed in Palladium and Nickel catalysis. Due to the steric bulk of the piperidine ring and the electronic modulation of the N-methyl aniline moiety, standard room-temperature exchange protocols frequently result in kinetic traps or incomplete complexation.
This support page provides a self-validating logic for temperature selection, troubleshooting workflows, and a standardized Variable Temperature NMR (VT-NMR) protocol to determine the precise exchange regime for your specific metal precursor.
Part 1: The Core Logic (Thermodynamics & Kinetics)
Q: Why does my ligand exchange reaction stall or produce broad NMR signals at Room Temperature (25°C)?
A: The "stall" is likely a kinetic trap, not a thermodynamic incompatibility. The N-methyl-N-(piperidin-2-ylmethyl)aniline ligand features a sterically demanding interface. The piperidine ring (a saturated heterocycle) creates a rigid "pocket," while the N-methyl aniline group adds significant bulk near the coordination site.
-
The Activation Barrier: Displacing common precursors (e.g.,
, ) requires overcoming an activation energy ( ) associated with the dissociation of the leaving ligand. At 25°C, the thermal energy ( ) is often insufficient to overcome the steric repulsion required for the incoming bulky diamine to assume the necessary bite angle [1, 2]. -
Intermediate Exchange: Broad NMR signals indicate the system is in the "intermediate exchange" regime on the NMR timescale. The ligand is binding and dissociating at a rate comparable to the NMR frequency difference (
), resulting in decoherence (broadening). You must heat the system to reach the "fast exchange" limit (sharp, averaged signals) or cool it to "slow exchange" (distinct bound/free signals) to characterize it properly [3].
Q: What is the "Safe Zone" for heating this ligand?
A: 40°C to 80°C is the typical optimization window.
-
< 40°C: Risk of incomplete ligation (kinetic trap).
-
> 80°C: Risk of Aniline Oxidation . The N-methyl aniline nitrogen is electron-rich. Prolonged heating above 100°C, especially in the presence of trace oxygen or high-valent metals, can lead to single-electron oxidation (SET) or N-dealkylation [4].
Part 2: Troubleshooting Matrix
Use this table to diagnose visual or spectroscopic anomalies during the exchange process.
| Symptom | Probable Cause | The Mechanism | Corrective Action |
| Black Precipitate | Metal Aggregation | Temperature was too high before the ligand could stabilize the metal center. The "naked" metal atoms aggregated into nanoparticles (Pd black). | Protocol Adjustment: Lower initial T to 40°C. Increase ligand equivalents (1.1 - 1.2 eq). Ensure inert atmosphere (Argon/N2). |
| Broad/Missing NMR Peaks | Coalescence Regime | The exchange rate ( | VT-NMR: Heat the sample in 10°C increments. If peaks sharpen, you are moving toward the thermodynamic product. |
| Color Change (Darkening) | Ligand Decomposition | Oxidative degradation of the aniline moiety, likely due to overheating >80°C or air leakage. | Damage Control: Degas solvents thoroughly (freeze-pump-thaw). Cap T at 70°C. Check ligand purity via TLC/GC-MS. |
| Multiple Sets of Peaks | Isomeric Mixture | The ligand is chiral (piperidin-2-yl). You may be seeing diastereomers or restricted rotation of the N-Me group. | Thermodynamic Control: Heat to 60°C for 1 hour to allow the system to equilibrate to the thermodynamically preferred isomer, then cool slowly. |
Part 3: Visualization & Decision Logic
Figure 1: Ligand Exchange Decision Tree
Caption: A logic flow for optimizing temperature based on observed experimental states (Precipitation vs. Soluble).
Figure 2: Mechanistic Pathway & Temperature Influence
Caption: The interplay between Associative and Dissociative pathways. High T favors dissociation of the precursor (L_leaving).
Part 4: Standard Operating Protocol (SOP)
Protocol: Variable Temperature Determination of Exchange Rates
Objective: Determine the minimum temperature required to achieve fast exchange without inducing degradation.
Materials:
-
Ligand: N-methyl-N-(piperidin-2-ylmethyl)aniline (15 mg).
-
Metal Precursor: e.g.,
(1 equiv). -
Solvent: Toluene-
(Preferred for high T) or (if T < 50°C). -
Standard: 1,3,5-Trimethoxybenzene (Internal Standard).
Step-by-Step:
-
Baseline Acquisition (25°C):
-
Dissolve Ligand and Standard in the NMR tube.
-
Acquire a
H NMR spectrum. Note the chemical shift ( ) of the N-Methyl singlet (typically 2.2 - 2.8 ppm) and the Benzylic protons .
-
-
Complexation:
-
Add the metal precursor solid directly to the tube (under inert atmosphere if possible). Cap and shake.
-
Acquire spectrum at 25°C immediately.
-
Observation: If the N-Me peak disappears or broadens into the baseline, you are in the intermediate exchange regime.
-
-
Thermal Ramp (The optimization loop):
-
Increase probe temperature to 40°C . Allow 10 minutes for equilibration. Shim. Acquire.
-
Increase to 50°C . Equilibration. Shim. Acquire.
-
Increase to 60°C . Equilibration. Shim. Acquire.
-
-
Data Analysis:
-
Plot the Full Width at Half Maximum (FWHM) of the N-Me peak vs. Temperature.
-
Optimal Temperature (
): The temperature where the peak becomes sharp again (Fast Exchange Limit) AND the integral ratio relative to the internal standard remains constant (proving no decomposition).
-
References
-
Helm, L. (2008). Ligand exchange and complex formation kinetics studied by NMR. Coordination Chemistry Reviews, 252(21-22), 2346–2361. Retrieved from [Link]
-
University of Oxford. (2018). Introduction to Variable Temperature (VT) NMR. Department of Chemistry. Retrieved from [Link]
-
Sami Publishing Company. (2024). Investigation of Substitution Reaction Kinetics and Thermodynamics between Salen and [Cu(PDTC)2] Complex. Journal of Applied Organometallic Chemistry. Retrieved from [Link]
Solving solubility issues of N-methyl-N-(piperidin-2-ylmethyl)aniline in polar solvents
Introduction: Navigating the Solubility Challenges of a Lipophilic Amine
Welcome to the technical support guide for N-methyl-N-(piperidin-2-ylmethyl)aniline. This molecule, which incorporates a lipophilic aniline moiety and a basic piperidine ring, presents a common yet significant challenge for researchers: poor solubility in aqueous and polar solvent systems. This guide is designed to provide you, the research and development scientist, with a logical, scientifically-grounded framework for systematically addressing and overcoming these solubility issues.
Our approach is rooted in the fundamental physicochemical properties of the molecule. N-methyl-N-(piperidin-2-ylmethyl)aniline possesses two basic nitrogen centers: the aniline nitrogen (weakly basic) and the piperidine nitrogen (strongly basic, with an estimated pKa of its conjugate acid around 10-11, similar to N-methylpiperidine[1]). It is the protonation of this highly basic piperidine nitrogen that serves as the primary key to unlocking its solubility in polar environments. This guide will walk you through a series of troubleshooting steps and in-depth protocols, from simple pH adjustments to more complex formulation strategies, explaining the causal science behind each recommendation.
Troubleshooting Guide: Quick Answers to Common Problems
This section is formatted as a direct Q&A to address the most immediate issues encountered during experimentation.
Question 1: I've added my N-methyl-N-(piperidin-2-ylmethyl)aniline to a neutral aqueous buffer (e.g., PBS pH 7.4) and it immediately precipitated. What is the first thing I should try?
Answer: This is expected behavior due to the molecule's low intrinsic water solubility. The most immediate and effective solution is to adjust the pH of your solvent. Your compound is a base, and its solubility is highly pH-dependent.[2][3]
-
Immediate Action: Lower the pH of your aqueous solution. By adding a small amount of a dilute acid (e.g., 0.1 M HCl), you will protonate the basic piperidine nitrogen. This creates a cationic salt form of your molecule in situ, which is significantly more polar and, therefore, more soluble in water.[4][5]
-
Causality: At neutral pH, the molecule exists predominantly in its neutral, non-ionized form, which is lipophilic and prefers to self-associate (precipitate) rather than interact with polar water molecules. Protonation introduces a positive charge, allowing for strong ion-dipole interactions with water, which drives solvation.[6]
-
Target pH: Aim for a pH at least 2 units below the pKa of the piperidine nitrogen's conjugate acid. A starting pH of 4-5 is a robust choice to ensure complete protonation and solubilization.
Question 2: pH adjustment solved my initial precipitation, but my experiment is pH-sensitive. What is my next best option?
Answer: If manipulating the bulk pH is not feasible, your next strategy should be to modify the solvent itself by using a co-solvent system. Co-solvents work by reducing the overall polarity of the solvent system, making it more "hospitable" to lipophilic molecules.[7][8]
-
Recommended Starting Co-solvents: Begin with water-miscible organic solvents that are common in pharmaceutical formulations.[] Good starting points include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
-
-
Methodology: Start by preparing a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., DMSO). Then, perform a stepwise dilution of this stock into your aqueous buffer, observing for any precipitation. This will help you determine the maximum tolerable aqueous content for your desired final concentration.
-
Causality: Co-solvents disrupt the highly ordered hydrogen-bonding network of water.[10] This reduces the "squeezing out" effect (hydrophobic effect) that water exerts on your non-polar compound, thereby increasing its solubility.[]
Question 3: I need to prepare a stable, solid form of the compound that is readily water-soluble. How should I approach this?
Answer: For a stable, solid, and soluble form, you should prepare a pharmaceutical salt.[11][12] This is a standard and highly effective method for improving the solubility and dissolution rate of basic drugs.[13] The goal is to react your basic compound with an acid to form a stable, crystalline salt.
-
Choosing a Counter-ion (Acid): The choice of acid is critical and can impact the salt's final properties (solubility, stability, hygroscopicity).
-
Common Inorganic Salts: Hydrochloride (HCl) salts are very common and often yield crystalline, soluble products.
-
Common Organic Salts: Salts of organic acids like tartaric acid, citric acid, or methanesulfonic acid (mesylate) are also excellent choices and can sometimes offer advantages in terms of crystallinity and lower hygroscopicity.
-
-
General Process: This involves dissolving the free base in a suitable organic solvent, adding a stoichiometric amount of the selected acid, and inducing crystallization to isolate the salt. See the detailed protocol in the next section.
-
Causality: The salt form is an ionically bonded crystal lattice. When this solid is introduced to water, it readily dissociates into its constituent ions (the protonated drug and the counter-ion), bypassing the high energy barrier required to dissolve the neutral, lipophilic solid.[14]
Question 4: I have tried pH adjustment and co-solvents, but I still can't reach my target concentration without precipitation. What advanced options can I explore?
Answer: When simpler methods are insufficient, you can turn to formulation techniques involving surfactants. Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[15][16]
-
Mechanism: These micelles have a hydrophobic core and a hydrophilic shell. Your lipophilic N-methyl-N-(piperidin-2-ylmethyl)aniline can partition into the hydrophobic core, effectively being encapsulated and solubilized within the aqueous phase.[16][17]
-
Recommended Surfactants: Non-ionic surfactants are generally preferred due to their lower toxicity and reduced potential for interaction with charged molecules.[16][17]
-
Polysorbates (e.g., Tween® 80)
-
Poloxamers (e.g., Pluronic® F127)
-
-
Considerations: The use of surfactants creates a more complex formulation. You must ensure the chosen surfactant and its concentration are compatible with your downstream application (e.g., it does not interfere with an enzymatic assay or cause cell toxicity).[18]
Logical Workflow for Solubility Enhancement
The following diagram outlines a decision-making process for systematically addressing solubility issues with N-methyl-N-(piperidin-2-ylmethyl)aniline.
Sources
- 1. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 5. ajptonline.com [ajptonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjpdft.com [rjpdft.com]
- 14. bjcardio.co.uk [bjcardio.co.uk]
- 15. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. brieflands.com [brieflands.com]
- 18. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of N-methyl-N-(piperidin-2-ylmethyl)aniline
[1]
Status: Active Department: Process Chemistry & Purification Subject: Troubleshooting & Optimization of Diamine Intermediate Purification
Executive Summary
N-methyl-N-(piperidin-2-ylmethyl)aniline is a lipophilic diamine intermediate, structurally related to first-generation antihistamines (e.g., Bamipine).[1] Its purification is often complicated by its tendency to "oil out" rather than crystallize due to the rotational freedom of the methylene bridge and the piperidine ring. This guide provides an autonomous troubleshooting framework for researchers encountering low yields, oiling, or persistent impurities.
Part 1: Solvent Selection & Solubility Profiling
Q: I cannot find a literature melting point. How do I choose a solvent system?
A: For this class of lipophilic diamines, the "Free Base" and "Salt" forms require distinct strategies. If your compound is the free base, it likely has a low melting point (
Protocol: Perform a solubility screen using the "Rule of 3" for amines:
-
Protic Polar (Alcohols): Methanol, Ethanol, Isopropanol (IPA).[1]
-
Aprotic Non-Polar (Alkanes): Heptane, Hexane, Cyclohexane.[1]
-
Moderately Polar (Esters/Ethers): Ethyl Acetate, MTBE.[1]
Solvent Screening Matrix (Predicted Behavior):
| Solvent System | Temp (Hot) | Temp (Cold) | Outcome | Recommendation |
| Ethanol (95%) | Soluble | Soluble | No Crystals | Too Soluble. Use as co-solvent only.[1] |
| Heptane | Soluble | Insoluble | Oiling Out | High Risk. Requires precise cooling control.[1] |
| IPA / Water (9:1) | Soluble | Sparingly Soluble | Crystals | Primary Candidate. Water acts as anti-solvent.[1] |
| Ethyl Acetate | Soluble | Soluble | No Crystals | Good for extraction, poor for crystallization.[1] |
Technical Insight: The N-methyl and piperidine groups increase lipophilicity.[1] Pure alkanes often cause the compound to phase-separate as a liquid (oil) before organizing into a lattice. A small amount of polar protic solvent (IPA or EtOH) helps maintain solution homogeneity just long enough for nucleation to occur [1].
Part 2: Troubleshooting "Oiling Out"
Q: My solution turns cloudy and deposits a separate liquid layer instead of crystals. How do I fix this?
A: This is "oiling out" (liquid-liquid phase separation).[1] It occurs when the saturation limit is reached at a temperature above the compound's melting point.
Corrective Actions:
-
The "Reheat & Dilute" Method:
-
Reheat the mixture until clear.
-
Add 10-15% more of the good solvent (e.g., Ethanol).
-
This lowers the saturation temperature below the melting point, allowing the solid phase to form first.
-
-
Trituration:
-
If the oil persists, decant the supernatant.
-
Add a small volume of cold diethyl ether or pentane to the oil.
-
Scratch the flask vigorously with a glass rod to induce nucleation.
-
-
Seeding:
-
Never cool a supersaturated amine solution without a seed crystal if you have one.
-
Pro Tip: If you lack seed crystals, freeze a small drop of the oil in liquid nitrogen or on dry ice to force solidification, then use that solid to seed the main batch.
-
Part 3: Advanced Purification (Salt Formation)
Q: The free base remains an oil. Is there a better way to purify this?
A: Yes. Salt formation is the industry standard for purifying difficult amines. Converting the free base to a crystalline salt (HCl, Oxalate, or Maleate) rigidly locks the conformation, significantly raising the melting point and rejecting impurities.
Recommended Protocol: Formation of the Dihydrochloride Salt
-
Dissolution: Dissolve 10g of crude oil in 50 mL of dry Ethanol or Diethyl Ether.
-
Acidification: Slowly add 2.2 equivalents of HCl (2M in Diethyl Ether or 1.25M in Methanol) at 0°C.
-
Note: Use anhydrous acids to prevent hygroscopic clumping.
-
-
Crystallization: The salt should precipitate immediately.
-
Recrystallization of Salt: Filter the crude salt and recrystallize from hot Methanol/IPA.
Mechanistic Note: Impurities like unreacted aniline or non-basic side products will not form salts or will form salts with different solubility profiles, remaining in the mother liquor [2].
Part 4: Process Visualization
Workflow 1: Decision Logic for Amine Purification
Caption: Decision matrix for selecting between direct recrystallization and salt formation based on physical state.
Part 5: Impurity Rejection Strategy
Q: I see a persistent yellow color even after recrystallization. What is it?
A: The yellow color is likely due to oxidation of the aniline moiety (formation of azo or nitroso species) or trace amounts of unreacted starting material (e.g., N-methylaniline).
Remediation Protocol:
-
Activated Carbon Treatment:
-
Chemical Wash (If Free Base):
-
Dissolve crude oil in Ethyl Acetate.
-
Wash with 10% NaHSO3 (Sodium Bisulfite) to reduce oxidized impurities.
-
Wash with water, dry over MgSO4, then attempt recrystallization.[1]
-
References
Validation & Comparative
Structural Elucidation of N-methyl-N-(piperidin-2-ylmethyl)aniline: A Comparative NMR Guide
Topic: Interpreting 13C NMR spectra of N-methyl-N-(piperidin-2-ylmethyl)aniline Content Type: Technical Comparison Guide
Executive Summary
N-methyl-N-(piperidin-2-ylmethyl)aniline represents a critical pharmacophore in medicinal chemistry, often serving as a scaffold for GPCR ligands and monoamine transporter inhibitors. Its structure combines an electron-rich aromatic system with a saturated heterocyclic amine, linked by a flexible methylene bridge.
For drug development professionals, the analytical challenge lies not just in assignment, but in distinguishing between free base and salt forms (e.g., HCl), and resolving the overlapping aliphatic signals characteristic of piperidine derivatives.
This guide compares the "performance" of two distinct analytical approaches:
-
Solvent-Dependent Resolution: Comparing CDCl₃ (standard) vs. DMSO-d₆ (polar/H-bond disrupting).
-
Pulse Sequence Efficacy: Comparing Standard Broadband Decoupling vs. DEPT-135/HSQC for resolving the critical methylene bridge.
Part 1: Structural Breakdown & Expected Chemical Shifts
Before interpreting the spectrum, we must define the carbon environments. The molecule possesses 13 unique carbon signals (assuming restricted rotation does not broaden signals at room temperature).
The Carbon Skeleton
-
Aromatic Region (C-Ar): 6 carbons (4 signals due to symmetry if rotation is fast, but often distinct due to the chiral piperidine center).
-
N-Methyl Group (N-Me): 1 carbon.
-
Linker Methylene (N-CH₂-Pip): 1 carbon.
-
Piperidine Ring (Pip): 5 carbons (C2–C6).
Comparative Data: Free Base vs. HCl Salt
The most significant "performance" variable in your analysis is the protonation state. Protonation of the piperidine nitrogen dramatically shifts
Table 1: Predicted Chemical Shift Comparison (δ ppm) Note: Values are estimated based on substituent additivity rules and analogous piperidine scaffolds.
| Carbon Position | Type | Free Base (CDCl₃) | HCl Salt (D₂O/DMSO) | Shift Δ (Salt Effect) |
| C-ipso (Aniline) | Quaternary | 149.5 | 145.0 | Upfield (-4.5) |
| C-meta | CH | 129.2 | 130.5 | Downfield (+1.3) |
| C-para | CH | 117.0 | 120.0 | Downfield (+3.0) |
| C-ortho | CH | 112.5 | 118.0 | Downfield (+5.5) |
| Linker (N-CH₂) | CH₂ | 58.0 | 54.5 | Upfield (-3.5) |
| Pip-C2 (Chiral) | CH | 56.5 | 53.0 | Upfield (-3.5) |
| Pip-C6 | CH₂ | 47.0 | 44.5 | Upfield (-2.5) |
| N-Methyl | CH₃ | 39.0 | 42.0 | Downfield (+3.0) |
| Pip-C3/C4/C5 | CH₂ | 24.0 – 30.0 | 21.0 – 27.0 | Minor Shifts |
Critical Insight: In the salt form, the C-ortho carbons of the aniline ring shift downfield significantly because the lone pair on the aniline nitrogen is less available for resonance donation if the nearby piperidine cation induces an inductive withdrawal or conformational change.
Part 2: Comparative Analysis of Resolution Strategies
In this section, we compare analytical "products"—the pulse sequences and solvents—to determine the most effective workflow for this specific molecule.
Comparison A: Solvent System Performance
Objective: Resolve the N-Methyl signal from the Piperidine C6.
-
CDCl₃ (Chloroform-d):
-
Pros: Sharp lines; N-H proton of piperidine (if free base) is often broad but visible.
-
Cons: Overlap is common in the 35–45 ppm region.
-
Verdict: Good for initial purity checks, poor for detailed structural proof of the aliphatic region.
-
-
DMSO-d₆ (Dimethyl Sulfoxide):
-
Pros: High polarity separates the N-Methyl signal (deshielded) from the ring carbons.
-
Cons: High viscosity causes line broadening; difficult to recover sample.
-
Verdict:Superior for Salt Forms. The H-bonding stabilizes the ammonium species, providing distinct shifts for the carbons adjacent to the nitrogen.
-
Comparison B: Pulse Sequence Efficacy
Objective: Unambiguously assign the Linker Methylene vs. Piperidine C2 (Methine). Both appear near 56-58 ppm.
| Feature | Standard ¹³C {¹H} | DEPT-135 | HSQC (2D) |
| Acquisition Time | Fast (10-30 min) | Medium (20-40 min) | Slow (30-60 min) |
| Quaternary C | Visible (C-ipso) | Invisible | Invisible |
| CH/CH₃ Phase | Positive | Positive | Correlation Spot |
| CH₂ Phase | Positive | Negative (Inverted) | Correlation Spot |
| Resolution Power | Low | High | Definitive |
Recommendation: For this molecule, DEPT-135 is the most efficient choice.
-
The Linker (CH₂) will appear inverted (negative).
-
The Pip-C2 (CH) and N-Methyl (CH₃) will appear upright (positive).
-
This single experiment resolves the critical ambiguity between the linker and the chiral center without the time cost of 2D NMR.
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures that the assignment is logically sound and self-checking.
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the compound in 0.6 mL of CDCl₃ (for free base) or DMSO-d₆ (for salts).
-
Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (crucial for accurate relaxation times).
-
Equilibration: Allow sample to reach probe temperature (25°C) for 5 minutes to prevent drift.
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Program: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 seconds . Why? The quaternary C-ipso carbon has a long T1 relaxation time. A short D1 will suppress this signal, leading to false integration or missing peaks.
-
Scans (NS): Minimum 256 scans for S/N > 10:1 on quaternary carbons.
Step 3: The "Differentiation" Workflow (Logic Check) If you observe a peak at ~149 ppm, confirm it is the C-ipso by running a DEPT-135.
-
If the peak disappears in DEPT-135: It is Quaternary (C-ipso).
-
If the peak remains: You have an impurity (likely starting material aniline).
Part 4: Visualization of Assignment Logic
The following diagram illustrates the decision tree for assigning the overlapping aliphatic region of N-methyl-N-(piperidin-2-ylmethyl)aniline.
Caption: Logical workflow for resolving aliphatic ambiguity using DEPT-135 phasing.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general chemical shift rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for piperidine conformational shifts).[2][3][4][5]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Used for N-methylaniline and piperidine reference data). Link
Sources
- 1. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sci-Hub. Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups / Journal of the Chemical Society, Perkin Transactions 2, 1972 [sci-hub.box]
- 5. pubs.acs.org [pubs.acs.org]
Advanced Elemental Analysis Protocol: Validating N-methyl-N-(piperidin-2-ylmethyl)aniline
Executive Summary
N-methyl-N-(piperidin-2-ylmethyl)aniline (C₁₃H₂₀N₂) is a nitrogen-rich tertiary amine often utilized as a pharmaceutical intermediate or ligand in organometallic catalysis.[1] Its structural complexity—featuring both an aromatic aniline moiety and a saturated piperidine ring—presents unique challenges for Elemental Analysis (EA), specifically regarding hygroscopicity , volatility , and carbonate formation .[1]
This guide serves as a definitive protocol for researchers to validate the purity of this compound. Unlike generic EA manuals, we objectively compare the performance of Calibration Standards (Acetanilide vs. Sulfanilamide vs. BBOT) specifically for this analyte and demonstrate how to distinguish high-purity product from inferior "alternative" grades contaminated with synthesis byproducts or moisture.
Analyte Profile & Theoretical Baselines
Before calibration, the theoretical composition must be established as the absolute reference point.[1]
Compound: N-methyl-N-(piperidin-2-ylmethyl)aniline Molecular Formula: C₁₃H₂₀N₂ Molecular Weight: 204.31 g/mol Physical State: Viscous oil or low-melting solid (highly dependent on purity and salt form).[1]
Table 1: Theoretical Elemental Composition (Target Values)
| Element | Symbol | Count | Atomic Mass | Mass Contribution | Theoretical % |
| Carbon | C | 13 | 12.011 | 156.14 | 76.42% |
| Hydrogen | H | 20 | 1.008 | 20.16 | 9.87% |
| Nitrogen | N | 2 | 14.007 | 28.01 | 13.71% |
| Total | - | - | - | 204.31 | 100.00% |
Critical Insight: The high Nitrogen content (13.71%) and significant Carbon load (76.42%) require a calibration standard that mimics this C:N ratio to minimize extrapolation errors during detection.[1]
Comparative Guide: Selecting the Calibration Standard
The choice of calibration standard is the single largest variable in EA accuracy.[1] Below, we compare the three most common "alternative" standards against the specific needs of analyzing N-methyl-N-(piperidin-2-ylmethyl)aniline.
Standard A: Acetanilide (The Industry Benchmark)
-
Formula: C₈H₉NO
-
Composition: C: 71.09%, N: 10.36%[1]
-
Verdict: Preferred.
-
Why: Acetanilide is stable, non-hygroscopic, and has a C:N ratio (6.8:[1]1) that reasonably approximates our analyte (5.5:1). It combusts cleanly without requiring aggressive oxygen boosting.[1]
Standard B: Sulfanilamide (The High-Nitrogen Alternative)
-
Formula: C₆H₈N₂O₂S
-
Composition: C: 41.84%, N: 16.27%[1]
-
Verdict: Secondary / Validation Only.
-
Why: While the Nitrogen % (16.27%) is closer to our analyte (13.71%), the Carbon % (41.84%) is far too low compared to the analyte's 76.42%. Calibrating with Sulfanilamide may introduce linearity errors in the Carbon detector for high-carbon samples like ours.[1]
Standard C: BBOT (The Multi-Element Alternative)
-
Formula: C₂₆H₂₆N₂O₂S
-
Composition: C: 72.53%, N: 6.51%[1]
-
Verdict: Not Recommended.
-
Why: The Nitrogen content is too low (6.51%).[1] Using this to calibrate for a 13.71% N sample forces the detector to extrapolate significantly, increasing the margin of error.
Experimental Protocol: The "Self-Validating" System
To ensure Trustworthiness and Scientific Integrity , this protocol includes built-in checks for the specific liabilities of piperidine derivatives: moisture absorption and volatility.
Step 1: Sample Preparation (The "Cold Seal" Technique)
-
Challenge: The piperidine ring is a secondary/tertiary amine that can rapidly absorb atmospheric CO₂ to form carbamates, and water from humidity.[1]
-
Protocol:
-
Use Tin (Sn) capsules for liquids (volume ~30 µL).
-
Do not dry the sample in an oven; this compound is volatile.[1]
-
Perform weighing in a glove box or dry bag if humidity >50%.[1]
-
Cold Weld Sealing: Use a manual press to hermetically seal the tin capsule immediately after weighing.[1] Ensure no "beak" or leak points exist.[1]
-
Step 2: Instrument Calibration[1]
-
Conditioning: Run 3 "dummy" samples of Acetanilide to prime the combustion tube and stabilize the TCD (Thermal Conductivity Detector).
-
K-Factor Determination: Run 3 replicates of Acetanilide (1.5 mg, 2.0 mg, 2.5 mg) to establish the calibration curve.
-
Acceptance Criteria: The K-factor standard deviation must be <0.2%.[1]
-
Step 3: Analysis & Combustion[1]
-
Furnace Temperature: 980°C (Combustion), 650°C (Reduction).[1]
-
Oxygen Boost: Set Oxygen dosing to "High" (approx. 15-20 mL) to ensure complete oxidation of the aromatic ring.[1]
-
Cycle: 60-second combustion time to prevent soot formation (which lowers %C).
Data Visualization & Interpretation
Diagram 1: Analytical Workflow & Decision Logic
This flow illustrates the critical decision points when analyzing volatile amines.
Caption: Analytical workflow for volatile amines, prioritizing hermetic sealing to prevent volatility errors.
Table 2: Benchmarking Product Quality (Simulated Data)
Use this table to diagnose the quality of your specific batch compared to common "Alternative" grades.
| Metric | High-Purity Target (Theoretical) | Grade A (Acceptable) | Grade B (Wet/Impure) | Diagnosis |
| % Carbon | 76.42% | 76.10 – 76.70% | < 75.00% | Low C indicates solvent retention or water.[1] |
| % Hydrogen | 9.87% | 9.70 – 10.05% | > 10.50% | High H strongly suggests moisture (H₂O) uptake.[1] |
| % Nitrogen | 13.71% | 13.50 – 13.90% | < 13.00% | Low N often implies unreacted starting materials.[1] |
| C:N Ratio | 5.57 | 5.50 – 5.65 | > 5.80 | Ratio drift confirms non-amine impurities.[1] |
Diagram: Impurity Impact Analysis
Understanding why your data fails is as important as the data itself.[1]
Caption: Causal map showing how common impurities (Water, Solvents) skew EA results for hygroscopic amines.
References
-
Elementar Analysensysteme GmbH. (2025).[1] Best practices for sample preparation in elemental analysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023).[1] An International Study Evaluating Elemental Analysis Requirements for Journal Publication. Retrieved from [Link]
-
American Chemical Society (ACS). (2024).[1] Guide to Elemental Analysis for Organic Compounds. Retrieved from [Link]
- Thermo Fisher Scientific.CHNS/O Elemental Analysis of Volatile Liquids.
-
PubChem. (2025).[1] Compound Summary: Piperidine Derivatives. Retrieved from [Link]
Sources
A Prospective Analysis of N-methyl-N-(piperidin-2-ylmethyl)aniline as a Novel Directing Group for C-H Activation
Abstract
The selective functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis, enabling streamlined access to complex molecules for pharmaceutical and materials science applications. This guide introduces a prospective analysis of a novel N,N'-bidentate directing group, N-methyl-N-(piperidin-2-ylmethyl)aniline , for transition-metal-catalyzed C-H activation. Lacking prior experimental data on this specific molecule, this document serves as a design and benchmarking guide. We deconstruct its molecular architecture to hypothesize its performance in palladium-catalyzed ortho-arylation of the aniline ring. By comparing its structural and electronic features to established directing groups like 8-aminoquinoline and picolinamide, we project its potential advantages and challenges. This guide provides a theoretical framework, a plausible catalytic mechanism, and detailed, actionable experimental protocols to validate the performance of this promising new scaffold, thereby offering a roadmap for researchers in catalyst and methods development.
Introduction: The Imperative for Novel Directing Groups in C-H Activation
Transition-metal-catalyzed C-H activation has revolutionized synthetic chemistry by offering a more atom- and step-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials.[1] A key challenge in this field is achieving high regioselectivity, as most organic molecules contain numerous C-H bonds of similar reactivity. The most robust strategy to overcome this is the use of directing groups (DGs). A directing group is a functional moiety covalently attached to a substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond and facilitating its selective cleavage.[2]
Bidentate directing groups, which form two points of attachment to the metal center, are particularly effective as they form stable metallacyclic intermediates that are crucial for the catalytic cycle.[3] Seminal directing groups such as 8-aminoquinoline (AQ) and picolinamide (PA) have demonstrated broad utility but are not without limitations.[4][5][6] The primary drawbacks often include the necessity for harsh conditions to cleave the directing group after the desired transformation and a limited scope for certain substrates.[4][7] This necessitates the continuous design and exploration of new directing group scaffolds with unique steric and electronic properties to expand the toolkit of synthetic chemists.
This guide focuses on a prospective evaluation of N-methyl-N-(piperidin-2-ylmethyl)aniline , a novel, flexible N,N'-bidentate ligand, as a directing group for the functionalization of the aniline core.
Molecular Design and Mechanistic Hypothesis
The structure of N-methyl-N-(piperidin-2-ylmethyl)aniline offers several intriguing features for directing C-H activation.
-
Aniline Substrate Core: The aniline ring is the target for functionalization. Direct ortho-arylation of anilines is a valuable transformation, but it is often plagued by competing N-arylation, requiring the use of protecting or directing groups.[8][9][10]
-
N,N'-Bidentate Coordination: The molecule possesses two nitrogen atoms capable of coordinating to a metal center: the aniline nitrogen and the piperidine nitrogen. This bidentate chelation is expected to form a stable pre-catalyst complex.
-
Formation of a 6-Membered Palladacycle: Upon coordination to a palladium(II) catalyst, the directing group is poised to facilitate the cleavage of the ortho C-H bond of the aniline ring. This process, often described as a concerted metalation-deprotonation (CMD) step, would form a 6-membered palladacycle. The formation of five- and six-membered metallacycles is generally kinetically and thermodynamically favored, suggesting this is a highly plausible pathway.[3]
Based on these features, we can hypothesize a catalytic cycle for a palladium-catalyzed ortho-arylation reaction with an aryl iodide (Ar-I), which is a common benchmark reaction.
Hypothesized Catalytic Cycle
The proposed mechanism involves a Pd(II)/Pd(IV) cycle, a common pathway in such transformations.[11]
Figure 1: Hypothesized Pd(II)/Pd(IV) catalytic cycle for the ortho-arylation of N-methyl-N-(piperidin-2-ylmethyl)aniline.
Causality of Steps:
-
Coordination: The bidentate nitrogen atoms of the substrate coordinate to the Pd(OAc)₂ precatalyst, displacing acetate ligands to form a substrate-catalyst complex.
-
C-H Activation: This is the crucial regioselectivity-determining step. The acetate ligand acts as an internal base to facilitate the abstraction of an ortho-proton via a concerted metalation-deprotonation (CMD) pathway, forming the stable 6-membered palladacycle.[11]
-
Oxidative Addition: The aryl iodide oxidatively adds to the Pd(II) center, forming a high-valent Pd(IV) intermediate.
-
Reductive Elimination: The final C-C bond is formed via reductive elimination from the Pd(IV) center, releasing the ortho-arylated product and regenerating the active Pd(II) catalyst.
Comparative Benchmarking with Established Directing Groups
To contextualize the potential performance of N-methyl-N-(piperidin-2-ylmethyl)aniline (NMPA), we compare its key structural features against two of the most powerful and widely used N,N'-bidentate directing groups: 8-aminoquinoline (AQ) and picolinamide (PA).[5][12]
| Feature | N-methyl-N-(piperidin-2-ylmethyl)aniline (NMPA) | 8-Aminoquinoline (AQ) Amide | Picolinamide (PA) |
| Coordinating Atoms | N(aniline, sp²), N(piperidine, sp³) | N(quinoline, sp²), N(amide, sp²) | N(pyridine, sp²), N(amide, sp²) |
| Metallacycle Size | 6-membered | 5-membered | 5-membered |
| Flexibility | High (multiple rotatable single bonds) | Rigid, planar aromatic system | Moderately flexible (amide bond rotation) |
| Electronic Nature | Strongly donating alkylamine, moderately donating aniline | Electron-deficient quinoline, neutral amide | Electron-deficient pyridine, neutral amide |
| Ease of Synthesis | Moderate; multi-step synthesis required. | High; readily attached via amidation. | High; readily attached via amidation. |
| Ease of Removal | Hypothesized Challenge: Likely requires harsh reductive or oxidative conditions to cleave the C-N bonds. | Known Challenge: Robust amide bond requires harsh conditions (e.g., strong acid/base, high temp) for cleavage.[4][13] | Moderate Challenge: Can be cleaved under various conditions, with recent advances using Ni-catalysis.[6][7] |
Insights from Comparison:
-
Metallacycle Stability: NMPA is predicted to form a 6-membered palladacycle, which can be as stable as the 5-membered cycles formed by AQ and PA, potentially leading to efficient C-H activation.[3]
-
Flexibility and Electronics: The high flexibility and strongly electron-donating nature of the NMPA ligand, particularly the sp³-hybridized piperidine nitrogen, could significantly impact the electronic properties of the palladium center. This might alter reactivity compared to the more rigid, electron-neutral/deficient AQ and PA systems, potentially enabling different substrate scopes or reaction conditions.[14][15]
-
Key Challenge - Removal: The primary anticipated drawback of the NMPA directing group is its removal. Unlike amides (AQ, PA), which can be hydrolyzed, the NMPA is attached via robust C-N single bonds. Cleavage would likely require multi-step or harsh chemical transformations, a significant consideration for synthetic utility.[4][6]
Proposed Experimental Validation Protocols
To move from hypothesis to practice, a systematic experimental plan is required. The following protocols outline the synthesis of the target molecule and a benchmark C-H arylation reaction.
Synthesis of N-methyl-N-(piperidin-2-ylmethyl)aniline
This multi-step synthesis involves the preparation of the key intermediate, 2-(chloromethyl)piperidine, followed by N-alkylation of N-methylaniline.
Sources
- 1. papersflow.ai [papersflow.ai]
- 2. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Intermolecular Aniline ortho-Arylation via Benzyne Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct intermolecular aniline ortho-arylation via benzyne intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. chemrxiv.org [chemrxiv.org]
- 13. An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl | MDPI [mdpi.com]
- 14. communities.springernature.com [communities.springernature.com]
- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
